Skepinone-L
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
13-(2,4-difluoroanilino)-5-[(2R)-2,3-dihydroxypropoxy]tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO4/c25-16-4-8-23(22(26)10-16)27-17-5-7-20-15(9-17)2-1-14-3-6-19(11-21(14)24(20)30)31-13-18(29)12-28/h3-11,18,27-29H,1-2,12-13H2/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMGCTFLLWPVFM-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669907 | |
| Record name | 2-(2,4-Difluoroanilino)-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221485-83-1 | |
| Record name | 2-(2,4-Difluoroanilino)-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Skepinone-L: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Skepinone-L is a potent and highly selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade of inflammatory responses. Its discovery has provided a valuable chemical probe for studying p38 MAPK signaling and has paved the way for the development of a novel class of kinase inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative activity.
Discovery and Design
This compound was developed through a structure-based drug design approach aimed at creating a highly potent and selective p38 MAPK inhibitor with favorable in vivo efficacy.[1][2] The design strategy focused on exploiting a unique feature of the p38α and p38β isoforms: the presence of a small gatekeeper residue (threonine at position 106) in the ATP-binding pocket.[2] This allows for the accommodation of a bulky substituent on the inhibitor, a feature that cannot be replicated in other kinases with larger gatekeeper residues, thus conferring selectivity.
The core structure of this compound is a dibenzosuberone scaffold.[1] A key modification was the introduction of a flexible linear dihydroxypropoxy moiety.[2] This addition was calculated to favorably interact with the hydrophobic region II of the kinase, with the hydroxyl groups forming additional hydrogen bonds, thereby increasing potency.[2] This design resulted in an ATP-competitive inhibitor with excellent potency and selectivity.[1][2]
Synthesis of this compound
The synthesis of this compound is a multi-step process centered around the construction of the dibenzosuberone core. While a detailed, multi-gram scale synthesis for a key tricyclic intermediate has been developed, the complete synthesis involves the following general steps:
A general synthetic procedure for related dibenzocycloheptanone derivatives starts with an oxidative ring-opening of 5-bromophthalide to yield a desired aldehyde.[1] Subsequent steps involve the formation of the tricyclic core and the introduction of the necessary functional groups, including the 2,4-difluoroanilino moiety and the (2R)-2,3-dihydroxypropoxy side chain.
Biological Activity and Quantitative Data
This compound exhibits potent inhibitory activity against p38 MAPK and subsequent downstream inflammatory signaling. Its biological activity has been characterized through various in vitro and in vivo assays.
| Target | Assay Type | Value | Reference |
| p38α MAPK | Enzyme Inhibition (IC50) | 5 nM | [2] |
| TNF-α release (LPS-induced) | Cellular Assay (IC50) | 30-50 nM | [2] |
| IL-1β release (LPS-induced) | Cellular Assay (IC50) | 30-50 nM | [2] |
| IL-10 release (LPS-induced) | Cellular Assay (IC50) | 30-50 nM | [2] |
| MAPK11 (p38β) | Enzyme Inhibition (IC50) | 19.2 nM | [1] |
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway
This compound inhibits the p38 MAPK signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines.
Caption: p38 MAPK signaling pathway inhibited by this compound.
Experimental Workflow for TNF-α Release Assay
The following diagram outlines the typical workflow for assessing the effect of this compound on TNF-α release in a cellular context.
Caption: Workflow for measuring TNF-α release.
Experimental Protocols
In Vitro p38α Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against p38α MAPK.
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a solution of this compound at various concentrations.
-
In a 96-well plate, add the recombinant p38α kinase, the kinase substrate, and the this compound solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based ADP detection assay.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
TNF-α Release Assay in THP-1 Cells
This protocol describes how to measure the effect of this compound on lipopolysaccharide (LPS)-induced TNF-α release from the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/mL.
-
Differentiate the THP-1 cells into macrophage-like cells by treating them with PMA (e.g., 100 ng/mL) for 48 hours.
-
After differentiation, replace the medium with fresh medium and allow the cells to rest for 24 hours.
-
Pre-incubate the differentiated THP-1 cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the cells for 4 to 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
Western Blot for Phospho-Hsp27 in Human Platelets
This protocol details the detection of phosphorylated Hsp27, a downstream substrate of p38 MAPK, in human platelets treated with this compound.
Materials:
-
Freshly isolated human platelets
-
Platelet agonists (e.g., thrombin, collagen-related peptide)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Hsp27 (Ser82) and anti-total-Hsp27
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Isolate human platelets from whole blood by centrifugation.
-
Pre-incubate the platelets with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time.
-
Stimulate the platelets with an agonist (e.g., thrombin at 5 mU/mL) to activate the p38 MAPK pathway.[3]
-
Lyse the platelets in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Hsp27 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total Hsp27.
Conclusion
This compound stands out as a highly selective and potent p38 MAPK inhibitor with demonstrated efficacy in cellular and in vivo models. Its well-defined mechanism of action and the availability of detailed synthetic and analytical procedures make it an invaluable tool for researchers investigating inflammatory diseases and other p38 MAPK-related pathologies. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry and chemical biology.
References
- 1. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Skepinone-L: An In-depth Technical Guide for Researchers
Abstract
Skepinone-L is a potent and highly selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the α and β isoforms. Its unique dibenzosuberone scaffold allows for high affinity and specificity, making it an invaluable tool for investigating the physiological and pathological roles of the p38 MAPK signaling pathway. This document provides a comprehensive overview of the chemical structure, physicochemical and biological properties, mechanism of action, and detailed experimental protocols related to this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound, with the IUPAC name (R)-2-((2,4-difluorophenyl)amino)-7-(2,3-dihydroxypropoxy)-10,11-dihydro-5H-dibenzo[a,d][1]annulen-5-one, is a synthetic small molecule. Its chemical identity and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₁F₂NO₄ | [2][3] |
| Molecular Weight | 425.42 g/mol | [3][4] |
| CAS Number | 1221485-83-1 | [4] |
| Appearance | Light yellow powder/crystalline solid | [3][5] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | DMSO: ≥ 50 mg/mL (117.53 mM)Ethanol: 20 mg/mLWater: Insoluble | [6][7] |
| Storage | Solid: 2-8°C, desiccated, protect from lightDMSO solution: -20°C (stable for up to 6 months) | [3][5] |
| SMILES | O=C1C2=CC(OCC(O)CO)=CC=C2CCC3=C1C=C(NC4=C(F)C=C(F)C=C4)C=C3 | [6] |
| InChIKey | HXMGCTFLLWPVFM-GOSISDBHSA-N | [6] |
Mechanism of Action and Biological Activity
This compound is a highly selective inhibitor of p38 MAPKα (MAPK14) and p38 MAPKβ (MAPK11).[8] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase in its active (DFG-in) conformation.[9] The selectivity of this compound is attributed to its ability to exploit the presence of a small gatekeeper residue (Threonine 106 in p38α/β) and induce a glycine flip in the hinge region, features not conserved in many other kinases.[9] This specific binding mode results in potent and selective inhibition of the p38 MAPK signaling pathway.
The biological activity of this compound has been characterized in various in vitro and in vivo systems.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (p38α MAPK) | 5 nM | Enzyme Assay | [4] |
| IC₅₀ (TNF-α release) | 30-50 nM | hPBMCs | [9] |
| IC₅₀ (IL-1β release) | 30-50 nM | hPBMCs | [9] |
| IC₅₀ (IL-10 release) | 30-50 nM | hPBMCs | [9] |
| IC₅₀ (HSP27 phosphorylation) | ~25 nM | HeLa cells | [4] |
| Kd (p38α) | 1.5 nM | Binding Assay | [3] |
Signaling Pathway
This compound exerts its effects by inhibiting the p38 MAPK signaling cascade. This pathway is activated by various extracellular stimuli, including stress and inflammatory cytokines, and plays a crucial role in regulating cellular processes such as inflammation, cell cycle, and apoptosis. A simplified representation of the p38 MAPK signaling pathway and the point of inhibition by this compound is depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from 5-bromophthalide. The general procedure is outlined below, based on the methods described in the literature.
Detailed Protocol:
-
Oxidative Ring-Opening: 5-bromophthalide undergoes a two-step reaction involving oxidative ring-opening with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to yield the corresponding aldehyde intermediate.
-
Formation of the Dibenzosuberone Core: The aldehyde intermediate is then subjected to a series of reactions to construct the tricyclic dibenzosuberone core structure.
-
Buchwald-Hartwig Amination: The dibenzosuberone core is coupled with 2,4-difluoroaniline via a Buchwald-Hartwig amination reaction to introduce the difluorophenylamino moiety.
-
Introduction of the Side Chain: The final step involves the introduction of the (R)-2,3-dihydroxypropoxy side chain to the dibenzosuberone scaffold to yield this compound.
-
Purification: The final product is purified by column chromatography and its purity is confirmed by HPLC.
Note: For a detailed, step-by-step synthesis protocol, it is recommended to consult the primary literature.
In Vitro p38α MAPK Inhibition Assay
This assay determines the inhibitory activity of this compound on the isolated p38α MAPK enzyme.
Materials:
-
Recombinant human p38α MAPK
-
ATF-2 (Activating Transcription Factor-2) as substrate
-
ATP (Adenosine Triphosphate)
-
Anti-phospho-ATF-2 antibody
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ELISA plates and reader
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In an ELISA plate, add the p38α MAPK enzyme, the ATF-2 substrate, and the this compound dilutions (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Coat the ELISA plate with an antibody that captures ATF-2.
-
Add the reaction mixture to the coated plate and incubate to allow binding.
-
Wash the plate to remove unbound components.
-
Add a primary antibody specific for phosphorylated ATF-2 (p-ATF-2) and incubate.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add the enzyme substrate to develop a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader. The degree of phosphorylation is inversely proportional to the inhibitory activity of this compound.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Human Whole Blood Assay for TNF-α Inhibition
This assay measures the ability of this compound to inhibit the release of TNF-α from human whole blood stimulated with lipopolysaccharide (LPS).
Materials:
-
Freshly drawn human whole blood (with anticoagulant like heparin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
RPMI 1640 medium
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Protocol:
-
Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).
-
Prepare serial dilutions of this compound in RPMI 1640 medium.
-
In a 96-well plate, add the whole blood and the this compound dilutions (or vehicle control).
-
Pre-incubate the plate at 37°C in a CO₂ incubator for 30-60 minutes.
-
Stimulate the blood by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of TNF-α in the plasma using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value for TNF-α inhibition.
References
- 1. This compound, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of a novel skepinone l -like p38 mitogen-activated protein kinase inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00106K [pubs.rsc.org]
- 9. Evaluation of the therapeutic potential of the selective p38 MAPK inhibitor this compound and the dual p38/JNK 3 inhibitor LN 950 in experimental K/BxN serum transfer arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Skepinone-L: An In-Depth Technical Guide to its ATP-Competitive Binding and p38 MAPK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Skepinone-L, a highly potent and selective ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK). This document details its binding characteristics, inhibitory activities, the signaling pathway it modulates, and the experimental protocols utilized for its characterization.
Core Mechanism: ATP-Competitive Inhibition of p38 MAPK
This compound is a dibenzosuberone-based compound designed to selectively target the ATP-binding pocket of p38α and p38β MAP kinases.[1][2] Its mechanism of action is ATP-competitive, meaning it directly competes with adenosine triphosphate (ATP) for binding to the kinase's active site.[1][3] This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the p38 MAPK signaling cascade.[4][5] The selectivity of this compound is attributed to its ability to exploit the presence of a small gatekeeper residue (Threonine 106 in p38α) and a glycine flip in the hinge region, features not common to all kinases.[4][6]
Quantitative Data Summary
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Target/Endpoint | Value | Assay Type | Reference(s) |
| IC50 | p38α MAPK | 5 nM | Biochemical Kinase Assay | [6][7] |
| TNF-α release | 40 nM | Cellular Assay (hPBMCs) | [8] | |
| HSP27 (Ser82) Phosphorylation | 25 nM | Cellular Assay (HeLa cells) | [8][9] | |
| IL-1β release | 30-50 nM | Cellular Assay (hPBMCs) | [8] | |
| IL-10 release | 30-50 nM | Cellular Assay (hPBMCs) | [8] | |
| Kd | p38α MAPK | 1.5 nM | KINOMEscan™ Binding Assay | [8][10] |
Table 1: Potency and Binding Affinity of this compound
| Kinase Panel | Number of Kinases | This compound Concentration | Inhibition Notes | Reference(s) |
| Ambit (DiscoverX) | 402 | 1 µM | No significant inhibition of other kinases | [8] |
| ProQinase | 333 | 1 µM | No significant inhibition of other kinases | [11] |
Table 2: Kinase Selectivity Profile of this compound
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the p38 MAPK signaling pathway targeted by this compound and a typical experimental workflow for its characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Co-administration of lipopolysaccharide and d-galactosamine induces genotoxicity in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The D-galactosamine loaded mouse and its enhanced sensitivity to lipopolysaccharide and monophosphoryl lipid A: a role for superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. licorbio.com [licorbio.com]
Skepinone-L: A Precision Tool for Interrogating p38 MAPK Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress, playing a pivotal role in a myriad of cellular processes including proliferation, apoptosis, and differentiation.[1] Dysregulation of this pathway is implicated in a range of diseases, most notably inflammatory conditions and cancer. The study of p38 MAPK has been significantly advanced by the development of specific inhibitors. Among these, Skepinone-L has emerged as a highly potent and selective ATP-competitive inhibitor, offering researchers a powerful tool to dissect the intricacies of p38 MAPK signaling with high precision.[2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying the p38 MAPK pathway, complete with detailed experimental protocols and quantitative data to facilitate its effective use in a research setting.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a tiered kinase cascade, typically initiated by cellular stressors and inflammatory cytokines.[1] This cascade involves a sequence of phosphorylation events, starting with a MAP kinase kinase kinase (MAP3K), which phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn dually phosphorylates and activates p38 MAPK on conserved threonine and tyrosine residues within its activation loop.[4][5]
There are four isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[6] p38α is the most extensively studied and ubiquitously expressed isoform.[1] Once activated, p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases (such as MAPKAPK2/3) and transcription factors (like ATF2, CREB, and p53), thereby regulating gene expression and cellular responses.[6]
This compound: A Selective p38 MAPK Inhibitor
This compound is a dibenzosuberone-based, ATP-competitive inhibitor of p38 MAPK.[7][8] Its high potency and remarkable selectivity, particularly for the p38α isoform, distinguish it from many first-generation p38 inhibitors that were hampered by off-target effects and toxicity.[2][9] At a concentration of 1 µM, this compound shows exceptional selectivity, not binding to a wide range of other kinases tested in selectivity screens.[7] This specificity makes it an invaluable chemical probe for delineating the precise roles of p38 MAPK in cellular signaling.[10]
Mechanism of Action
This compound functions by competing with ATP for binding to the catalytic site of p38 MAPK.[2][3] This competitive inhibition prevents the phosphorylation of downstream substrates, effectively blocking the propagation of the signaling cascade. The selectivity of this compound is attributed to its unique interaction with the kinase's hinge region and the exploitation of a small gatekeeper residue (Threonine 106 in p38α), a feature not conserved across all kinase families.[11]
Quantitative Data
The efficacy of this compound has been quantified across various assays, demonstrating its potent inhibitory activity.
| Parameter | Value | Assay System | Reference |
| IC₅₀ (p38α MAPK) | 5 nM | Isolated enzyme assay | [12] |
| IC₅₀ (Cellular HSP27 Phosphorylation) | ~25 nM | In vitro cellular assay | [12] |
| IC₅₀ (TNF-α release) | 40 nM | Human whole blood assay | [8] |
| IC₅₀ (IL-1β, IL-10 release) | 30 - 50 nM | Cellular assay | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study p38 MAPK signaling.
Western Blotting for Phospho-Hsp27 Inhibition
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of Hsp27, a downstream substrate of p38 MAPK, in human platelets.[13]
a. Platelet Isolation and Preparation:
-
Isolate human platelets from healthy volunteers as previously described.[14]
-
Resuspend washed platelets in a modified Tyrode-HEPES buffer.
b. Platelet Stimulation and Lysis:
-
Pre-incubate platelets with this compound (1 µM) or vehicle (DMSO) for the desired time.
-
Stimulate platelets with an agonist such as collagen-related peptide (CRP; 1 µg/ml), thrombin (5 mU/ml), or U-46619 (1 µM).[13]
-
Lyse the platelets in a lysis buffer containing protease and phosphatase inhibitors.
c. SDS-PAGE and Immunoblotting:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against phospho-Hsp27 (Ser82).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Hsp27 as a loading control.
d. Quantification:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-Hsp27 signal to the total Hsp27 signal.
Thromboxane B₂ (TXB₂) Enzyme Immunoassay
This protocol measures the effect of this compound on the synthesis of thromboxane A₂, a process dependent on p38 MAPK-mediated phosphorylation of cytosolic phospholipase A₂ (cPLA₂).[13]
a. Sample Preparation:
-
Prepare and stimulate platelets with or without this compound as described in section 4.1.
-
Centrifuge the platelet suspension to pellet the cells.
-
Collect the supernatant for analysis.
b. ELISA Procedure:
-
Use a commercially available Thromboxane B₂ (the stable metabolite of TXA₂) enzyme immunoassay (EIA) kit.
-
Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples.
-
Briefly, add samples, standards, and enzymatic tracers to a pre-coated microplate.
-
Incubate, wash, and add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
c. Data Analysis:
-
Generate a standard curve from the absorbance readings of the standards.
-
Calculate the concentration of TXB₂ in the samples based on the standard curve.
In Vivo Arthritis Model
This protocol describes the use of this compound in a K/BxN serum transfer arthritis model in mice to evaluate its anti-inflammatory effects in vivo.[15]
a. Arthritis Induction:
-
Induce experimental arthritis in BALB/c mice by injecting glucose-6-phosphate isomerase autoantibody-containing serum.[15]
b. Treatment Administration:
-
Administer this compound or a vehicle control (Sham treatment) orally once daily.[15]
c. Assessment of Arthritis Severity:
-
Measure ankle thickness daily using a digital caliper.
-
On specified days (e.g., days 3 and 6), perform PET imaging with [¹⁸F]FMISO to assess inflammation.[15]
-
At the end of the experiment, harvest ankles for histopathological analysis to evaluate joint inflammation, cartilage destruction, and bone erosion.
Conclusion
This compound represents a significant advancement in the chemical toolkit available for studying p38 MAPK signaling. Its high potency and exceptional selectivity allow for the confident attribution of observed effects to the inhibition of p38 MAPK, minimizing the confounding variables associated with less specific inhibitors. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations into the multifaceted roles of the p38 MAPK pathway in health and disease. As a research tool, this compound will undoubtedly continue to facilitate new discoveries and a deeper understanding of this critical signaling cascade.
References
- 1. assaygenie.com [assaygenie.com]
- 2. This compound is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 4. portlandpress.com [portlandpress.com]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. karger.com [karger.com]
- 8. cellagentech.com [cellagentech.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the therapeutic potential of the selective p38 MAPK inhibitor this compound and the dual p38/JNK 3 inhibitor LN 950 in experimental K/BxN serum transfer arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Skepinone-L's Inhibition of TNF-alpha Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and experimental validation of Skepinone-L as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. This compound is a highly selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), a critical regulator of inflammatory cytokine synthesis.[1][2][3][4] This document details the quantitative efficacy of this compound, outlines common experimental protocols for its evaluation, and visualizes the underlying signaling pathways.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key data for easy comparison.
Table 1: Biochemical and Cellular Potency of this compound
| Target/Endpoint | Assay Type | IC50 Value | Reference |
| p38 MAPK | Biochemical Assay | 5 nM | [1][2] |
| TNF-α Production | Cell-based Assay | 40 nM | [1] |
| TNF-α, IL-1β, IL-10 Production | Cell-based Assay | 30-50 nM | [2] |
| HSP27 Phosphorylation | Cellular Assay (HeLa cells) | ~25 nM | [5] |
| TNF-α Release (LPS-induced) | Human Whole Blood Assay | Not specified, but potent | [6] |
Table 2: Efficacy in Preclinical Models
| Model System | Effect | Quantitative Measure | Reference |
| Lipopolysaccharide (LPS)-stimulated cells | Inhibition of TNF-α release | 77% inhibition | [2] |
| K/BxN serum transfer arthritis mouse model | Reduced ankle swelling | Significantly reduced ankle thickness compared to control | [7] |
| In vivo mouse model | Oral administration | Plasma concentration of 240 nM | [5] |
Core Signaling Pathway: p38 MAPK and TNF-α Regulation
This compound exerts its anti-inflammatory effects by targeting the p38 MAPK signaling cascade. This pathway is a cornerstone of the cellular response to inflammatory stimuli like lipopolysaccharide (LPS).
Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream substrates, including transcription factors and other kinases, which ultimately leads to the transcriptional activation of the TNF-α gene and the subsequent synthesis and release of the TNF-α protein.
This compound, as an ATP-competitive inhibitor, binds to the active site of p38 MAPK, preventing its phosphorylation of downstream targets and thereby blocking the production of TNF-α.[2][8]
Caption: this compound inhibits the p38 MAPK signaling pathway to block TNF-α production.
Experimental Protocols and Methodologies
The evaluation of this compound's effect on TNF-α production typically involves a combination of in vitro cell-based assays and in vivo animal models.
In Vitro Cell-Based Assays
Objective: To quantify the dose-dependent inhibition of TNF-α production by this compound in a controlled cellular environment.
Common Cell Lines:
-
Human peripheral blood mononuclear cells (hPBMCs)
-
THP-1 (human monocytic cell line)
-
RAW 264.7 (murine macrophage-like cell line)
General Protocol for LPS-Induced TNF-α Production Assay:
-
Cell Culture and Plating:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 1 x 10^5 cells/well) and allow them to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Prepare a dilution series of this compound in the appropriate cell culture medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).
-
-
Inflammatory Stimulation:
-
Induce TNF-α production by adding lipopolysaccharide (LPS) to each well at a final concentration known to elicit a robust response (e.g., 100 ng/mL to 1 µg/mL).
-
-
Incubation:
-
Incubate the plates for a period sufficient for TNF-α to be produced and secreted into the supernatant (typically 4-24 hours).
-
-
Quantification of TNF-α:
-
Data Analysis:
-
Plot the TNF-α concentration against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic curve fit).
-
Caption: General workflow for an in vitro TNF-α inhibition assay.
In Vivo Animal Models
Objective: To evaluate the therapeutic efficacy of this compound in a living organism, often in a disease model where TNF-α is a key pathogenic mediator.
Common Animal Models:
-
LPS-induced systemic inflammation model in mice.
-
Collagen-induced arthritis (CIA) or K/BxN serum transfer arthritis models in mice, which mimic aspects of rheumatoid arthritis.[7][11]
General Protocol for In Vivo Efficacy Study:
-
Animal Acclimatization:
-
Acclimatize animals (e.g., BALB/c mice) to the facility for at least one week before the experiment.
-
-
Disease Induction:
-
Induce the disease model. For example, in the K/BxN serum transfer model, inject autoantibody-containing serum to induce arthritis.[7]
-
-
Compound Formulation and Administration:
-
Monitoring and Endpoint Measurement:
-
Monitor the animals for clinical signs of disease. In arthritis models, this includes measuring ankle thickness or clinical scores of paw swelling.[7]
-
At the end of the study, collect blood samples to measure systemic TNF-α levels or other inflammatory markers.
-
Harvest tissues (e.g., joints) for histopathological analysis to assess inflammation and tissue damage.
-
-
Data Analysis:
-
Compare the clinical scores, biomarker levels, and histopathology results between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA).
-
Conclusion
This compound is a well-characterized and highly potent inhibitor of TNF-α production, acting through the selective inhibition of p38 MAPK. Its efficacy has been demonstrated through robust quantitative data from both in vitro and in vivo studies. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and similar p38 MAPK inhibitors for the treatment of inflammatory diseases.
References
- 1. cellagentech.com [cellagentech.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:1221485-83-1 | P38-MAPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Metabolism of a novel skepinone l -like p38 mitogen-activated protein kinase inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00106K [pubs.rsc.org]
- 7. Evaluation of the therapeutic potential of the selective p38 MAPK inhibitor this compound and the dual p38/JNK 3 inhibitor LN 950 in experimental K/BxN serum transfer arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 9. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The TNF-alpha transgenic mouse model of inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Skepinone-L: An In-depth Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of Skepinone-L, a potent and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document summarizes key quantitative data, details the experimental methodologies used for selectivity assessment, and visualizes relevant biological pathways and experimental workflows.
Introduction
This compound is a first-in-class ATP-competitive inhibitor of p38 MAPK, a key signaling molecule in the cellular response to inflammatory cytokines and stress.[1][2] Due to the high homology within the human kinome, achieving selectivity for a specific kinase is a significant challenge in drug development. This compound has demonstrated remarkable selectivity for p38α (MAPK14) and p38β (MAPK11), making it a valuable tool for studying p38 MAPK signaling and a promising scaffold for the development of therapeutic agents.[3][4]
Quantitative Selectivity Profile
This compound exhibits high affinity for its primary targets, p38α and p38β MAPK, with minimal interaction with a wide range of other kinases at physiologically relevant concentrations.[5] Its high degree of selectivity has been confirmed through extensive screening against large panels of kinases.
Table 1: Potency and Selectivity of this compound Against p38 MAPK
| Target | Assay Type | Value | Reference |
| p38α (MAPK14) | IC50 (Enzyme Activity) | 5 nM | [5] |
| p38α (MAPK14) | Kd (Binding Assay) | 1.5 nM | [5] |
| p38β (MAPK11) | IC50 (NanoBRET) | 40.2 nM | [6] |
Table 2: Summary of Broad Kinase Panel Screening
| Screening Panel | Number of Kinases | This compound Concentration | Key Findings | Reference |
| Ambit Biosciences KINOMEscan | 402 | 1 µM | No notable activity detected other than for p38 MAPKα and p38 MAPKβ. | [5] |
| ProQinase GmbH Panel | 333 | 1 µM | Results were comparable to the Ambit Biosciences panel, confirming high selectivity. | [5] |
At a concentration of 1 µM, this compound did not show significant binding to any of the other kinases tested in these extensive panels, underscoring its exceptional selectivity.[7]
Experimental Protocols
The high selectivity of this compound has been established using a variety of robust experimental methodologies. Below are detailed descriptions of the key assays employed.
In Vitro Kinase Inhibition Assays (Radiometric)
Radiometric kinase assays are considered the gold standard for quantifying enzyme activity. These assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Principle: The assay measures the incorporation of 33P from [γ-33P]ATP into a specific substrate peptide or protein by the target kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., myelin basic protein for p38 MAPK), [γ-33P]ATP, and the test compound (this compound) at various concentrations in a suitable kinase buffer (typically containing Tris-HCl, MgCl₂, and DTT).
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination and Separation: The reaction is stopped, often by the addition of phosphoric acid. The phosphorylated substrate is then separated from the remaining [γ-33P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper or filters, which bind the phosphorylated substrate.
-
Washing: The filters are washed extensively to remove unincorporated [γ-33P]ATP.
-
Detection: The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform (formerly Ambit Biosciences, now part of Eurofins Discovery) utilizes a competition-based binding assay to quantify the interaction between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.
General Protocol:
-
Assay Components: The three main components are:
-
The kinase of interest, tagged with a unique DNA identifier.
-
An immobilized ligand that binds to the active site of the kinase.
-
The test compound (this compound).
-
-
Competition: The tagged kinase and the test compound are incubated with the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Separation: The solid support with the bound kinase is separated from the unbound components.
-
Quantification: The amount of kinase bound to the solid support is determined by quantifying the associated DNA tag using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method used to quantify the binding of a test compound to a target protein.
Principle: This technology relies on the energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the active site of the kinase (the acceptor). When the tracer is bound to the kinase, the excitation of the NanoLuc® donor by its substrate results in energy transfer to the fluorescent tracer, leading to a BRET signal. A test compound that binds to the kinase's active site will displace the tracer, leading to a decrease in the BRET signal.
General Protocol:
-
Cell Preparation: Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Tracer Addition: The transfected cells are incubated with a cell-permeable, fluorescently labeled tracer that specifically binds to the target kinase.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound (this compound).
-
Substrate Addition and Detection: A specific substrate for NanoLuc® luciferase is added, and the luminescence signals from the donor (luciferase) and the acceptor (tracer) are measured at different wavelengths.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio indicates displacement of the tracer by the test compound. IC50 values, representing the concentration of the compound that causes a 50% reduction in the BRET signal, are then determined.
Visualizations
The following diagrams illustrate key concepts related to the kinase selectivity profiling of this compound.
Caption: Workflow of an in vitro radiometric kinase inhibition assay.
Caption: Inhibition of the p38 MAPK signaling pathway by this compound.
Conclusion
This compound stands out as a highly selective inhibitor of p38 MAPKα and p38 MAPKβ. Extensive in vitro profiling against hundreds of kinases has consistently demonstrated its clean off-target profile, making it an invaluable chemical probe for dissecting the physiological and pathological roles of p38 MAPK signaling. The robust and varied experimental methodologies employed to characterize its selectivity provide a high degree of confidence in its utility for both basic research and as a foundation for the development of novel therapeutics. Researchers utilizing this compound can be assured of its precise molecular action, minimizing the confounding effects of off-target activities that have complicated the interpretation of studies with less selective inhibitors.
References
- 1. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 6. Evaluation of the therapeutic potential of the selective p38 MAPK inhibitor this compound and the dual p38/JNK 3 inhibitor LN 950 in experimental K/BxN serum transfer arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Skepinone-L in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Skepinone-L, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in various mouse models of disease. This compound has demonstrated significant efficacy in preclinical studies, making it a valuable tool for investigating the role of the p38 MAPK signaling pathway in inflammation, pain, and thrombosis.[1][2][3][4]
Mechanism of Action
This compound is an ATP-competitive inhibitor of p38 MAPK, a key enzyme in a signaling cascade that responds to stressful stimuli and pro-inflammatory cytokines.[1][2] By selectively blocking p38 MAPK, this compound can modulate downstream inflammatory responses, making it a promising therapeutic candidate for a range of disorders.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data for the in vivo administration of this compound in different mouse models.
Table 1: this compound Administration in a Neuropathic Pain Mouse Model
| Parameter | Details | Reference |
| Mouse Model | Chronic Constriction Injury (CCI) of the sciatic nerve | [1][2] |
| Mouse Strain | Not specified, likely standard laboratory strains such as C57BL/6 or similar | [1][2] |
| Administration Routes | Intraperitoneal (i.p.), Intrathecal (i.t.), Perineural | [1][2] |
| Dosage | - i.p.: 30 mg/kg - i.t.: 30 µg and 60 µg per mouse - Perineural: 18 µg per mouse | [1] |
| Treatment Schedule | Single injection on day 7 or 21 post-CCI | [1] |
| Primary Outcome | Inhibition of mechanical allodynia | [1][2] |
| Key Findings | - i.p. and perineural administration inhibited mechanical allodynia in both male and female mice. - i.t. administration reduced mechanical allodynia in male mice but not female mice on day 7 post-CCI. | [1][2] |
Table 2: this compound Administration in a Rheumatoid Arthritis Mouse Model
| Parameter | Details | Reference |
| Mouse Model | K/BxN serum transfer arthritis | [5] |
| Mouse Strain | BALB/c | [5] |
| Administration Route | Oral (per os) | [5] |
| Dosage | Efficacious, but specific mg/kg dosage not detailed in the primary literature. | [5] |
| Treatment Schedule | Once daily | [5] |
| Primary Outcome | Reduction in ankle swelling and severity of arthritis | [5] |
| Key Findings | Significantly suppressed the severity of experimental arthritis. | [5] |
Table 3: this compound in an In Vitro Thrombosis Model with Mouse Blood
| Parameter | Details | Reference |
| Model | In vitro thrombus formation under flow | [3] |
| Sample | Heparinized whole mouse blood | [3] |
| Method | Perfusion of blood over a collagen-coated surface in a flow chamber | [3] |
| Shear Rates | Low (500 s⁻¹) and High (1700 s⁻¹) | [3] |
| Primary Outcome | Thrombus formation | [3] |
| Key Findings | This compound markedly blunted thrombus formation at both low and high arterial shear rates. | [3] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A general formulation for creating a stock solution of this compound for in vivo studies is as follows. This formulation may need to be optimized based on the specific administration route.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
For the final injection solution, prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration.
-
Ensure the final solution is clear and free of precipitation before administration.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
Animal Model:
-
Adult mice of a suitable strain (e.g., C57BL/6).
Surgical Procedure (CCI):
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve with a spacing of about 1 mm between each.
-
Close the incision with sutures or staples.
-
Allow the animals to recover for at least 7 days before commencing treatment.
Treatment Protocols:
-
Intraperitoneal (i.p.) Administration:
-
Prepare this compound at a concentration of 30 mg/kg in the recommended vehicle.
-
Administer the solution via intraperitoneal injection.
-
-
Intrathecal (i.t.) Administration:
-
Prepare this compound in a sterile, preservative-free vehicle suitable for intrathecal injection at a dose of 30 or 60 µg per mouse.
-
Perform a lumbar puncture between the L5 and L6 vertebrae to deliver the solution directly into the cerebrospinal fluid.
-
-
Perineural Administration:
-
Prepare this compound at a dose of 18 µg per mouse.
-
Carefully inject the solution around the site of the sciatic nerve injury.
-
Outcome Assessment:
-
Measure mechanical allodynia using von Frey filaments at baseline and at various time points after treatment. An increase in the paw withdrawal threshold indicates a reduction in pain.
Rheumatoid Arthritis Model: K/BxN Serum Transfer
Animal Model:
-
BALB/c mice.
Induction of Arthritis:
-
Obtain K/BxN serum from arthritic K/BxN mice.
-
Inject the K/BxN serum intraperitoneally into recipient BALB/c mice.
-
Arthritis will typically develop within 2-3 days.
Treatment Protocol:
-
Prepare this compound for oral administration. The specific dosage in mg/kg needs to be determined empirically, as it is not specified in the available literature.
-
Administer this compound orally once daily, starting from the day of serum transfer or upon the first signs of arthritis.
Outcome Assessment:
-
Monitor the severity of arthritis daily using a clinical scoring system (e.g., 0-4 scale for each paw).
-
Measure ankle thickness using a caliper to quantify swelling.
Visualizations
Caption: Inhibition of the p38 MAPK signaling pathway by this compound.
Caption: Workflow for testing this compound in a mouse model of neuropathic pain.
Caption: Logical flow of this compound treatment in the K/BxN arthritis model.
References
- 1. Spinal inhibition of p38 MAP kinase reduces inflammatory and neuropathic pain in male but not female mice: sex-dependent microglial signaling in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spinal inhibition of p38 MAP kinase reduces inflammatory and neuropathic pain in male but not female mice: Sex-dependent microglial signaling in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the therapeutic potential of the selective p38 MAPK inhibitor this compound and the dual p38/JNK 3 inhibitor LN 950 in experimental K/BxN serum transfer arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p38 MAPK Inhibition by Skepinone-L
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a key target for therapeutic intervention.[4] Skepinone-L is a potent and highly selective ATP-competitive inhibitor of p38α and p38β MAPK.[5][6][7] This document provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on the p38 MAPK pathway by examining the phosphorylation state of its downstream target, Heat Shock Protein 27 (HSP27).
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of p38α and p38β MAPK, preventing the kinase from phosphorylating its downstream substrates.[6] The activation of the p38 MAPK cascade, typically initiated by cellular stressors or inflammatory stimuli, leads to the sequential phosphorylation of MAP3Ks and MAP2Ks (MKK3/6), which in turn dually phosphorylate p38 MAPK at Threonine 180 and Tyrosine 182.[8][9] Activated p38 MAPK then phosphorylates various downstream targets, including transcription factors and other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2), which subsequently phosphorylates HSP27.[9][10] By inhibiting p38 MAPK, this compound effectively blocks this signaling cascade, leading to a reduction in the phosphorylation of its downstream effectors.
Data Presentation
The following table summarizes the quantitative data related to the efficacy of this compound in inhibiting the p38 MAPK pathway.
| Parameter | Value | Target/Cell Line | Reference |
| IC₅₀ (p38α) | 5 nM | Enzyme Assay | |
| IC₅₀ (TNF-α release) | 40 nM | Human Whole Blood | [11] |
| IC₅₀ (HSP27 Phosphorylation) | 25 nM | HeLa cells (Anisomycin-stimulated) | |
| IC₅₀ (HSP27 Phosphorylation) | 80 nM | THP-1 cells (TNF-α-stimulated) | |
| Effective Concentration | 1 µM | Human Platelets | [12][13] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway and the experimental workflow for the Western blot protocol.
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
Experimental Protocol
This protocol is designed for cultured cells and can be adapted for tissue samples with appropriate modifications to the lysis procedure.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HeLa, THP-1), culture medium, and supplements.
-
Stimulus: Anisomycin or TNF-α to activate the p38 MAPK pathway.
-
Inhibitor: this compound (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.
-
Transfer Buffer: Tris base, glycine, methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes or 20 ng/mL TNF-α for 15 minutes). Include unstimulated and vehicle-only controls.
-
-
Cell Lysis and Protein Extraction:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.[14]
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[16][17]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[17]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) from each sample into the wells of a 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by observing the pre-stained protein ladder on the membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations (typically 1:1000).
-
Incubate the membrane with the primary antibodies (anti-p-HSP27, anti-HSP27, anti-p38, and anti-GAPDH) overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-HSP27 band to the total HSP27 band intensity.
-
Further normalize these values to the loading control (GAPDH or β-actin) to account for any loading inaccuracies.
-
Compare the levels of phosphorylated HSP27 across the different treatment conditions to determine the inhibitory effect of this compound.
-
Expected Results
A successful experiment will show a significant increase in the phosphorylation of HSP27 in cells treated with the stimulus alone. In contrast, cells pre-treated with this compound should exhibit a dose-dependent decrease in stimulus-induced HSP27 phosphorylation. The total levels of HSP27, p38 MAPK, and the loading control should remain relatively constant across all lanes. This outcome will provide clear evidence of this compound's ability to inhibit the p38 MAPK signaling pathway within a cellular context.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | CAS:1221485-83-1 | P38-MAPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. This compound, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. docs.abcam.com [docs.abcam.com]
- 15. biocompare.com [biocompare.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. origene.com [origene.com]
Application Notes and Protocols for Utilizing Skepinone-L in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skepinone-L is a highly potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly the p38α isoform.[1][2] Its remarkable selectivity is attributed to its unique mechanism of inducing a glycine-flip at the hinge region of the kinase, allowing it to access both hydrophobic regions I and II.[3] This exceptional selectivity and in vivo efficacy make this compound an invaluable chemical probe for elucidating the physiological and pathological roles of p38 MAPK signaling and for the development of novel therapeutics targeting this pathway.[2][4]
These application notes provide detailed protocols for utilizing this compound in in vitro kinase activity assays to determine its inhibitory potency and to characterize the kinetics of p38 MAPK inhibition.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of p38 MAPK.[1][2] This means it binds to the ATP-binding pocket of the enzyme, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The high selectivity of this compound for p38 MAPK over other kinases minimizes off-target effects, making it a superior tool for specific pathway analysis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear reference for its potency and cellular effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Assay Conditions | Reference |
| p38α MAPK | 5 nM | Isolated enzyme assay | [5][6] |
| TNF-α release | 40 nM | Lipopolysaccharide-stimulated human peripheral blood mononuclear cells | [1] |
Table 2: Cellular Activity of this compound
| Cellular Process | IC50 Value | Cell Type | Downstream Marker | Reference |
| HSP27 (Ser82) Phosphorylation | ~25 nM | Anisomycin-treated HeLa cells | Phospho-HSP27 | [1][6] |
| Cytokine Release (TNF-α, IL-1β, IL-10) | 30-50 nM | Lipopolysaccharide-stimulated human peripheral blood mononuclear cells | Cytokine levels | [5][7] |
Signaling Pathway
The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress, inflammation, and other external stimuli. This compound specifically targets p38 MAPK, thereby inhibiting the phosphorylation of its downstream substrates.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed protocols for assessing the inhibitory activity of this compound on p38 MAPK in a biochemical assay format.
Protocol 1: In Vitro p38α MAPK Activity Assay (Non-Radioactive, ELISA-based)
This protocol is designed to determine the IC50 value of this compound by measuring the phosphorylation of the p38 MAPK substrate, Activating Transcription Factor 2 (ATF2).
Materials:
-
Recombinant active p38α MAPK enzyme
-
ATF2 (GST-tagged) substrate
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Anti-phospho-ATF2 (Thr71) antibody (e.g., HRP-conjugated)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
96-well microplate (high-binding)
-
Plate reader
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 5. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Skepinone-L: A Potent and Selective p38 MAPK Inhibitor for Advancing Neuroinflammatory Disease Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a pivotal role in regulating the production of pro-inflammatory cytokines and cellular stress responses, making it a key therapeutic target. Skepinone-L is a highly potent and selective, ATP-competitive inhibitor of p38α and p38β MAPK.[1][2][3] Its excellent selectivity and in vivo efficacy make it a valuable chemical probe for dissecting the role of p38 MAPK signaling in neuroinflammatory processes and for the preclinical evaluation of p38 MAPK inhibition as a therapeutic strategy.[1][4]
These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, key experimental data, and detailed protocols for its application in both in vitro and in vivo models.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of p38 MAPK in its active "DFG-in" conformation.[2] This binding is stabilized by a "glycine flip" in the hinge region of the kinase, a feature that contributes to its high selectivity.[2] By inhibiting the kinase activity of p38 MAPK, this compound effectively blocks the downstream phosphorylation of its substrates, such as MAPK-activated protein kinase 2 (MK2), thereby preventing the production and release of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][5]
Data Presentation
The following tables summarize the key quantitative data regarding the activity and effects of this compound in various experimental systems.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 (p38α MAPK) | 5 nM | Isolated enzyme assay | [2] |
| IC50 (TNF-α release) | 30-50 nM | LPS-stimulated human peripheral blood mononuclear cells | [2] |
| IC50 (IL-1β release) | 30-50 nM | LPS-stimulated human peripheral blood mononuclear cells | [2] |
| IC50 (IL-10 release) | 30-50 nM | LPS-stimulated human peripheral blood mononuclear cells | [2] |
| Inhibition of LPS-induced TNF-α release | 77% | Not specified | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Details | Key Findings | Reference |
| K/BxN serum transfer arthritis (mice) | Oral administration, once daily | Significantly reduced ankle swelling | [6] |
| Sciatic nerve CCI (mice) | Intraperitoneal or perineural administration | Inhibited mechanical allodynia | [4] |
Signaling Pathway
The following diagram illustrates the p38 MAPK signaling pathway and the inhibitory action of this compound in the context of neuroinflammation.
Caption: p38 MAPK signaling pathway in neuroinflammation.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study neuroinflammation.
In Vitro Model of Neuroinflammation in Microglia
This protocol describes the induction of an inflammatory response in primary microglia using lipopolysaccharide (LPS) and its inhibition by this compound.
Materials:
-
Primary microglia culture (see protocol below)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O55:B5
-
Cell culture medium (DMEM/F12 with 10% FBS and 1% penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
Reagents for cytokine measurement (ELISA kits for TNF-α, IL-1β, IL-6)
-
Reagents for Western blotting
Protocol:
-
Cell Seeding: Plate primary microglia in 24-well plates at a density of 2.5 x 105 cells/mL and allow them to adhere overnight.[7]
-
Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.[7]
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to the wells (except for the unstimulated control) and incubate for 24 hours.[8]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for cytokine analysis. Store at -80°C until use.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with appropriate lysis buffer for Western blot analysis of p38 MAPK phosphorylation.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the culture supernatants using ELISA kits according to the manufacturer's instructions.
-
Western Blotting: Perform Western blot analysis on the cell lysates to detect phosphorylated p38 MAPK and total p38 MAPK levels to confirm the inhibitory effect of this compound.
Primary Microglia Culture Protocol
This protocol describes the isolation and culture of primary microglia from neonatal mouse pups.
Materials:
-
Neonatal mouse pups (P0-P2)
-
Dissection media (e.g., HBSS)
-
Trypsin (0.25%)
-
Trypsin inhibitor (e.g., soybean trypsin inhibitor)
-
Culture medium (DMEM/F12 with 10% FBS, 1% penicillin/streptomycin, and M-CSF)
-
Poly-D-lysine coated flasks
Protocol:
-
Tissue Dissection: Euthanize neonatal pups and dissect the cerebral cortices in cold dissection media. Carefully remove the meninges.[9]
-
Tissue Dissociation: Mince the cortical tissue and incubate with trypsin for 15 minutes at 37°C.[9]
-
Cell Dissociation: Add trypsin inhibitor and gently triturate the tissue to obtain a single-cell suspension.
-
Cell Seeding: Centrifuge the cell suspension and resuspend the pellet in culture medium. Plate the cells in poly-D-lysine coated T-75 flasks.
-
Mixed Glial Culture: Culture the cells for 7-10 days. The astrocytes will form a confluent monolayer with microglia growing on top.
-
Microglia Isolation: Vigorously shake the flasks to detach the microglia. Collect the supernatant containing the microglia and re-plate them for experiments.[9]
In Vivo Alzheimer's Disease Mouse Model (5xFAD)
This protocol outlines a general approach for evaluating the therapeutic potential of this compound in the 5xFAD transgenic mouse model of Alzheimer's disease.
Materials:
-
5xFAD transgenic mice and wild-type littermates
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Equipment for oral gavage or intraperitoneal injection
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Reagents for immunohistochemistry and biochemical analysis
Protocol:
-
Animal Grouping: Randomly assign 5xFAD mice to treatment and vehicle control groups. Include a group of wild-type littermates as a non-diseased control.
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg) or vehicle to the mice daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 4-8 weeks), starting at an age when pathology is developing (e.g., 4-6 months).[10]
-
Behavioral Testing: Conduct behavioral tests, such as the Morris water maze, to assess cognitive function before and after the treatment period.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with saline. Collect the brains for analysis.
-
Immunohistochemistry: Process one hemisphere of the brain for immunohistochemical analysis of amyloid plaques (Aβ), neuroinflammation (Iba1 for microglia, GFAP for astrocytes), and p38 MAPK activation.
-
Biochemical Analysis: Homogenize the other hemisphere to measure levels of Aβ peptides (Aβ40 and Aβ42) and pro-inflammatory cytokines using ELISA.
Experimental Workflow
The following diagram provides a visual representation of a typical experimental workflow for evaluating this compound in a neuroinflammation model.
Caption: Experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the therapeutic potential of the selective p38 MAPK inhibitor this compound and the dual p38/JNK 3 inhibitor LN 950 in experimental K/BxN serum transfer arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scoparone Inhibits LPS-Simulated Inflammatory Response by Suppressing IRF3 and ERK in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of sPLA2-IIA Prevents LPS-Induced Neuroinflammation by Suppressing ERK1/2-cPLA2α Pathway in Mice Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Skepinone-L solubility in DMSO and cell culture media
Welcome to the technical support resource for Skepinone-L. This guide provides detailed information, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with this selective p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for creating a high-concentration stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] Ethanol is also a viable option.[3] this compound is supplied as a crystalline solid.[3]
Q2: What is the solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies between suppliers but is generally high. Values range from approximately 15 mg/mL to as high as 85 mg/mL.[2][3] It is crucial to use newly opened, anhydrous DMSO, as moisture can significantly reduce the solubility.[1][2] For practical purposes, preparing a stock solution in the 10-20 mM range is common practice.[4]
Q3: How soluble is this compound in aqueous solutions or cell culture media?
A3: this compound is sparingly soluble in aqueous buffers and is considered insoluble in water.[2][3] Direct dissolution in cell culture media is not recommended. To prepare a working solution, a high-concentration stock in DMSO should be serially diluted into the cell culture medium immediately before use.[5]
Q4: I'm seeing precipitation when I dilute my this compound DMSO stock into my cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue due to the compound's low aqueous solubility.[3][5] Here are some troubleshooting steps:
-
Lower the Final Concentration: Ensure your final working concentration is within a soluble range.
-
Check DMSO Concentration: Keep the final percentage of DMSO in your cell culture medium below 0.1% to avoid solvent toxicity and reduce the chance of precipitation.[5]
-
Use an Intermediate Dilution Step: Instead of a single large dilution, perform one or more intermediate dilution steps in your culture medium.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can help.
-
Vortex Immediately: Add the stock solution dropwise to the culture medium while vortexing or swirling to ensure rapid dispersal.
Q5: How should I store this compound powder and its stock solutions?
A5:
-
Solid Powder: Store the crystalline solid at -20°C for long-term stability (≥4 years).[3] Some suppliers also suggest storage at 4°C desiccated.[4][6]
-
DMSO Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C (stable for up to 1 year) or -80°C for longer-term storage (stable for up to 2 years).[1]
-
Aqueous Solutions: Working solutions prepared in cell culture media are not stable and should be made fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[3]
Quantitative Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and purity of the compound. The data below is compiled from various supplier datasheets.
| Solvent | Reported Solubility (Concentration) | Notes |
| DMSO | ~15 mg/mL[3] ≥21.25 mg/mL[7][8][9] 22 mM (~9.36 mg/mL)[4][6] ≥50 mg/mL (~117.5 mM)[1] 85 mg/mL (~199.8 mM)[2] | Use of fresh, anhydrous DMSO is critical as moisture significantly reduces solubility.[1][2] |
| Ethanol | ~20 mg/mL[3] ≥46.5 mg/mL[7][8][9] 85 mg/mL[2] | Ultrasonication may be required to achieve higher concentrations.[7][8] |
| Dimethyl Formamide (DMF) | ~15 mg/mL[3] | Purge with an inert gas.[3] |
| Aqueous Buffer (PBS) | Sparingly soluble.[3] Approx. 0.2 mg/mL in a 1:4 solution of Ethanol:PBS (pH 7.2).[3] | Must first be dissolved in an organic solvent like ethanol before dilution in buffer.[3] |
| Water | Insoluble.[2] | Not a recommended solvent. |
Molecular Weight of this compound: 425.4 g/mol
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound powder to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation of moisture.
-
Calculation: To make a 10 mM stock solution from 1 mg of this compound (MW: 425.4 g/mol ), you will need 235 µL of DMSO.[4]
-
Calculation: (1 mg / 425.4 mg/mmol) / 10 mmol/L = 0.000235 L = 235 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Solubilization: Cap the vial tightly and vortex thoroughly. If needed, gently warm the solution to 37°C or use an ultrasonic bath for a few minutes to ensure complete dissolution.[8][10]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.[1]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock.
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Medium: Warm the required volume of cell culture medium to 37°C in a sterile tube.
-
Dilution: Perform a 1:1000 dilution. For example, to make 10 mL of 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of the pre-warmed medium.
-
Note: The final DMSO concentration will be 0.1%.
-
-
Mix: Immediately after adding the stock solution, cap the tube and invert or vortex gently to mix thoroughly.
-
Application: Use the freshly prepared working solution immediately for your cell-based assay. Do not store the diluted solution.[3]
Signaling Pathway and Mechanism of Action
This compound is an ATP-competitive inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), with high selectivity for the p38α isoform.[2][3] It functions by blocking the kinase activity of p38α, thereby preventing the phosphorylation of downstream substrates like Heat Shock Protein 27 (HSP27) and inhibiting the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-10.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cellagentech.com [cellagentech.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. cellagentech.com [cellagentech.com]
- 7. apexbt.com [apexbt.com]
- 8. glpbio.com [glpbio.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound | CAS:1221485-83-1 | P38-MAPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
Skepinone-L stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Skepinone-L, a potent and selective p38 MAPK inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound as a solid powder should be stored desiccated at 4°C for short-term storage or at -20°C for long-term storage to ensure maximum shelf life.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing this compound stock solutions.[2][3][4] It is also soluble in ethanol.[3][5]
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions, typically in DMSO, should be stored at -20°C.[1][2][3] For longer-term storage, -80°C is recommended.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
Q4: How stable is this compound in DMSO solution?
A4: The stability of this compound in DMSO can vary depending on the storage temperature. Refer to the table below for a summary of reported stability data.
Q5: Is this compound sensitive to light?
Q6: What is the pH stability of this compound?
A6: There is no specific information available regarding the stability of this compound at different pH values. As with many small molecules, extreme pH conditions could potentially lead to degradation. It is recommended to maintain solutions at a neutral pH unless the experimental protocol requires otherwise.
Troubleshooting Guide
Problem: I am observing lower than expected potency of this compound in my cellular assays.
-
Possible Cause 1: Improper Storage. The compound may have degraded due to incorrect storage of the powder or stock solutions.
-
Solution: Ensure that the solid compound is stored desiccated at the recommended temperature (-20°C for long-term). Verify that stock solutions were stored at -20°C or -80°C and were protected from light.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Solution: Always aliquot stock solutions into single-use vials to minimize the number of freeze-thaw cycles. If you suspect your current stock has been compromised, prepare a fresh solution from powder.
-
-
Possible Cause 3: Inaccurate Concentration. The concentration of your working solution may be incorrect.
-
Solution: Double-check all calculations and dilutions. Ensure that the powder was fully dissolved when preparing the stock solution. Gentle warming and vortexing can aid in complete dissolution.
-
Problem: I see precipitation in my this compound stock solution after thawing.
-
Possible Cause: The concentration of the stock solution may be too high, or the compound has come out of solution during freezing.
-
Solution: Gently warm the vial to 37°C and vortex or sonicate until the precipitate has completely redissolved before making your working dilutions. For future stock preparations, consider if a slightly lower concentration might be more stable for your storage conditions.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Solid Powder | N/A | 4°C (desiccated) | Short-term |
| Solid Powder | N/A | -20°C (desiccated) | Long-term[1][2] |
| Stock Solution | DMSO | -20°C | Up to 1 month[4] |
| Stock Solution | DMSO | -80°C | Up to 1 year[4] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Up to 22 mM[2] or ≥ 50 mg/mL[6] |
| Ethanol | ≥ 46.5 mg/mL (with sonication)[3] |
| Water | Insoluble[5] |
| DMF | 20 mg/mL |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL |
Experimental Protocols & Visualizations
p38 MAPK Signaling Pathway
This compound is a potent and selective ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli. This compound blocks the activity of p38α, thereby preventing the phosphorylation of downstream substrates.
Caption: p38 MAPK Signaling Pathway Inhibition by this compound.
General Experimental Workflow for Cellular Assays
This workflow outlines the key steps for utilizing this compound in a typical cell-based experiment to assess its inhibitory effect on the p38 MAPK pathway.
Caption: General experimental workflow for this compound in cell-based assays.
Detailed Methodologies
Preparation of this compound Stock Solution (10 mM):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to a 1 mg vial of this compound (MW: 425.42 g/mol ), add 235 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Cellular Assay for p38 MAPK Inhibition:
This protocol provides a general guideline for assessing this compound's inhibitory activity on the p38 MAPK pathway by measuring the phosphorylation of a downstream target, Heat Shock Protein 27 (HSP27).
-
Cell Seeding: Seed your cells of interest (e.g., HeLa or THP-1) in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Pre-treatment:
-
Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations.
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for a predetermined pre-treatment time (e.g., 1-2 hours).
-
-
Stimulation:
-
Prepare a stock solution of a p38 MAPK activator (e.g., anisomycin, lipopolysaccharide (LPS), or TNF-α).
-
Add the activator to the wells at the desired final concentration to stimulate the p38 MAPK pathway.
-
Incubate for the appropriate stimulation time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice to allow for complete cell lysis.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against phosphorylated HSP27 (p-HSP27) and total HSP27 (as a loading control).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
-
Data Analysis:
-
Quantify the band intensities for p-HSP27 and total HSP27.
-
Normalize the p-HSP27 signal to the total HSP27 signal for each sample.
-
Compare the normalized p-HSP27 levels in the this compound-treated samples to the vehicle-treated, stimulated control to determine the extent of inhibition.
-
References
potential off-target effects of Skepinone-L
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Skepinone-L. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for its primary target, p38 MAPK?
A1: this compound is a highly potent and selective ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4] It has been demonstrated to have excellent selectivity in broad kinase screening panels.[1]
Q2: What are the known off-target effects of this compound?
A2: Extensive kinase profiling has shown that this compound has minimal to no significant off-target activity at concentrations up to 1 µM.[1] In selectivity screens against hundreds of kinases, no notable binding was detected other than to p38 MAPK alpha and beta. This high selectivity is a key feature of this compound as a chemical probe.
Q3: What is the mechanism of action of this compound?
A3: this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of its downstream substrates.[2][4]
Troubleshooting Guide
Q1: I'm observing a phenotype in my cellular assay that is inconsistent with p38 MAPK inhibition. Could this be an off-target effect of this compound?
A1: While this compound is highly selective, unexpected results in a biological system can arise from several factors. Before concluding an off-target effect, consider the following:
-
Experimental Controls: Ensure that you have included all necessary positive and negative controls. This includes a vehicle control (e.g., DMSO) and potentially a structurally distinct p38 MAPK inhibitor to confirm that the observed phenotype is specific to p38 inhibition.
-
Compound Concentration: Although selective at 1 µM in kinase panels, using significantly higher concentrations in cell-based assays could potentially lead to off-target engagement. It is recommended to use the lowest effective concentration of this compound, ideally within the 100-400 nM range for cellular use.
-
Cellular Context: The cellular environment can sometimes influence inhibitor activity. Consider the expression levels of p38 MAPK isoforms and potential compensatory signaling pathways in your specific cell type.
-
Compound Integrity: Verify the purity and stability of your this compound stock.
If these factors have been addressed and the anomalous result persists, a systematic investigation for potential off-target effects may be warranted.
Q2: My results suggest a potential off-target effect. How can I experimentally verify this?
A2: If you suspect an off-target effect, a tiered approach can be taken to identify the potential unintended target.
-
Orthogonal Inhibition: Use a structurally different p38 MAPK inhibitor. If the unexpected phenotype is not replicated with the alternative inhibitor, it strengthens the hypothesis of a this compound-specific off-target effect.
-
Kinase Profiling: A broad in vitro kinase screen is the most direct way to identify potential off-target kinases. This involves testing this compound against a large panel of purified kinases.
-
Proteomic Approaches: Techniques such as chemical proteomics can be employed to identify protein interactors of this compound within a cellular lysate.
A general workflow for investigating potential off-target effects is outlined below.
Data Presentation
Table 1: Selectivity Profile of this compound
| Parameter | Value | Source |
| Primary Target | p38 MAPK | [1][2] |
| Kinase Panel Screening | No significant binding to over 400 kinases at 1 µM | |
| Cellular IC50 for p38 inhibition | ~25 nM (in HeLa cells) | |
| Recommended Cellular Concentration | 100-400 nM |
Experimental Protocols
Protocol 1: General Workflow for In Vitro Kinase Profiling
This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor like this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be used in the assay.
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of purified, active kinases.
-
Assay Principle: The most common format is a radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate peptide by the kinase. Alternatively, fluorescence-based or luminescence-based assays that measure ATP consumption (and thus ADP production) can be used.
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP. Add this compound at the desired concentration (a standard screening concentration is 1 µM). Include appropriate controls (vehicle and a known broad-spectrum inhibitor).
-
Incubation: Incubate the reaction mixture at the optimal temperature and time for the specific kinase.
-
Detection: Stop the reaction and measure the kinase activity according to the assay format (e.g., quantifying radiolabeled substrate, luminescence, or fluorescence).
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound relative to the vehicle control. Significant inhibition of a kinase other than p38 MAPK would indicate a potential off-target.
Visualizations
Caption: Intended signaling pathway of this compound targeting p38 MAPK.
Caption: Workflow for investigating suspected off-target effects.
References
Optimizing Skepinone-L Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Skepinone-L, a potent and highly selective p38 MAPK inhibitor. This guide offers troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), with a particularly high potency for the p38α isoform.[1][2][3] Its selectivity is achieved by inducing a "glycine flip" at the hinge region of the kinase, a feature present in only a small subset of kinases.[4][5] This makes this compound a valuable chemical probe for studying p38 MAPK signaling pathways.[1][6]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A good starting point for most cell-based assays is a concentration range of 10 nM to 1 µM. The cellular IC50 for the inhibition of HSP27 phosphorylation, a direct downstream target of p38 MAPK, is approximately 25 nM.[2][3] For inhibiting the production of cytokines like TNF-α, IL-1β, and IL-10, the IC50 ranges from 30 to 50 nM.[2][7] However, the optimal concentration will depend on the specific cell type, experimental conditions, and the endpoint being measured.
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO at concentrations of ≥ 50 mg/mL (117.53 mM).[1][8] It is also soluble in ethanol.[3][9] For long-term storage, it is recommended to store the solid powder at 4°C, desiccated.[10] DMSO stock solutions should be stored at -20°C and are stable for at least one year.[1][10]
Q4: Is this compound selective for p38 MAPK?
Yes, this compound exhibits excellent kinome selectivity. At a concentration of 1 µM, it shows minimal to no activity against over 300 other kinases.[4] It is a dual inhibitor of p38α and p38β but has little effect on p38γ and p38δ.[4][9]
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of my target of interest.
-
Suboptimal Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific system. A typical range to test is from 10 nM to 10 µM.
-
Cellular Permeability: While generally cell-permeable, ensure sufficient incubation time for this compound to reach its intracellular target.
-
Compound Inactivity: Verify the integrity of your this compound stock. Improper storage may lead to degradation.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect the changes induced by p38 MAPK inhibition. Consider using a more direct readout of p38 activity, such as measuring the phosphorylation of a known substrate like HSP27.
Issue 2: I am observing unexpected or off-target effects.
-
High Concentration: Using excessively high concentrations of any inhibitor can lead to off-target effects. Stick to the lowest effective concentration determined from your dose-response experiments.
-
Confirm p38 Dependence: To confirm that the observed phenotype is due to p38 MAPK inhibition, consider using a structurally different p38 inhibitor as a control. Additionally, you can perform rescue experiments by overexpressing a downstream effector of p38.
-
Cytotoxicity: Although a smooth sigmoidal dose-response curve in mechanistic assays suggests no cytotoxicity at concentrations up to 10 µM, it is good practice to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to rule out toxicity in your specific cell line and experimental conditions.[4]
Issue 3: I am having trouble with the solubility of this compound.
-
Use Fresh DMSO: Hygroscopic DMSO can significantly impact the solubility of this compound.[1] Always use newly opened, high-quality DMSO to prepare your stock solution.
-
Sonication: For ethanol solutions, ultrasonic treatment can aid in dissolution.[3]
-
Working Solution Preparation: When preparing aqueous working solutions from a DMSO stock, ensure that the final DMSO concentration is low (typically <0.5%) and does not affect your cells. It is recommended to add the DMSO stock to your aqueous buffer or media and mix thoroughly.
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Target/Process | IC50 Value | Assay Type | Reference |
| p38α MAPK | 5 nM | Enzymatic Assay | [2][3] |
| HSP27 Phosphorylation | ~25 nM | Cellular Assay (HeLa cells) | [2][3] |
| TNF-α, IL-1β, IL-10 Production | 30-50 nM | Cellular Assay (hPBMCs) | [2][7] |
| TNF-α Production | 40 nM | --- | [10] |
Table 2: Recommended Concentration Ranges for Common Experiments
| Experiment Type | Recommended Starting Concentration | Key Considerations |
| Western Blot (Inhibition of p38 substrate phosphorylation) | 100 nM - 1 µM | Pre-incubate with this compound before stimulation. |
| Cytokine Release Assays (e.g., ELISA) | 50 nM - 500 nM | The optimal concentration may be cell-type dependent. |
| Platelet Aggregation Assays | 1 µM | Effective at inhibiting agonist-induced aggregation.[11][12] |
| In Vivo Studies (mice) | 3 mg/kg (oral) | Shown to reduce relevant biomarkers.[4] |
Experimental Protocols
Protocol 1: Determination of IC50 for HSP27 Phosphorylation in HeLa Cells
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Pre-incubation: Remove the growth medium from the cells and add the different concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist to activate the p38 MAPK pathway (e.g., 10 µg/mL anisomycin for 30 minutes). Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-HSP27 (Ser82) and total HSP27.
-
Densitometry and Analysis: Quantify the band intensities and calculate the ratio of phospho-HSP27 to total HSP27. Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 6. This compound is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS:1221485-83-1 | P38-MAPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cellagentech.com [cellagentech.com]
- 11. This compound, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
Skepinone-L Cytotoxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Skepinone-L in cytotoxicity and related cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It specifically targets the p38α and p38β isoforms.[3] By binding to the ATP pocket of these kinases, this compound prevents their activation and subsequent phosphorylation of downstream targets, thereby inhibiting the p38 MAPK signaling pathway.[3]
Q2: I am not observing the expected cytotoxic effects of this compound in my cancer cell line. What could be the reason?
A2: The role of the p38 MAPK pathway in cancer is complex and context-dependent, acting as either a tumor suppressor or promoter in different cancer types. As a result, the cytotoxic effect of a p38 MAPK inhibitor like this compound can vary significantly between cell lines. It is possible that in your specific cell line, the p38 MAPK pathway is not a primary driver of cell survival. Additionally, p38 MAPK inhibitors have been shown to enhance the cytotoxic effects of other chemotherapeutic agents like cisplatin.[4] Consider combination therapies in your experimental design.
Q3: How can I confirm that this compound is active in my cell line?
A3: Instead of directly measuring cytotoxicity, you can assess the inhibition of the p38 MAPK pathway. A common method is to measure the phosphorylation of a downstream target of p38 MAPK, such as Heat Shock Protein 27 (HSP27), via Western blotting.[5][6] A reduction in phosphorylated HSP27 levels upon this compound treatment would indicate that the compound is active in your cells.
Q4: Are there any known IC50 values for this compound?
A4: Yes, IC50 values for this compound have been determined for its inhibitory activity. The IC50 for p38α is 5 nM. In cellular assays, it has been shown to inhibit the production of cytokines like TNF-α, IL-1β, and IL-10 with IC50 values in the range of 30-50 nM.[1]
Data Presentation
This compound Inhibitory Activity
| Target | IC50 Value | Assay Type | Reference |
| p38α MAPK | 5 nM | Biochemical Assay | [1] |
| Cytokine Release (TNF-α, IL-1β, IL-10) | 30-50 nM | Cellular Assay | [1] |
Example Cytotoxicity Data for a p38 MAPK Inhibitor (BIRB 796)
Note: The following data is for the p38 MAPK inhibitor BIRB 796 and is provided as an example of expected results from cytotoxicity assays. Direct cytotoxicity data for this compound is not widely available.
| Cell Line | IC50 Value (µM) | Assay Type | Reference |
| U87 (Glioblastoma) | 34.96 | CCK-8 Assay | [4][7] |
| U251 (Glioblastoma) | 46.30 | CCK-8 Assay | [4][7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the cytotoxicity of this compound by assessing cell viability.
Materials:
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This protocol is for detecting and quantifying apoptosis induced by this compound.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis using Propidium Iodide
This protocol is for analyzing the effect of this compound on the cell cycle.
Materials:
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Wash the cells with PBS and resuspend in 1 mL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Visualizations
Caption: Workflow for assessing this compound's effects on cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Skepinone-L In Vitro Metabolic Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro metabolic stability of Skepinone-L.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound in vitro?
A1: this compound undergoes both Phase I and Phase II metabolism. The primary Phase I metabolic reaction is a dehalogenation and subsequent hydroxylation of the 2,4-difluorophenyl residue, which is predominantly mediated by the cytochrome P450 isozyme CYP2B6.[1] This initial transformation results in the inactivation of this compound's p38 MAP kinase inhibitory activity.[1] The resulting Phase I metabolite then undergoes Phase II metabolism, where it is conjugated with glucuronic acid.[1]
Q2: Which enzymes are responsible for the metabolism of this compound?
A2: The Phase I hydroxylation of this compound is almost exclusively mediated by CYP2B6. The subsequent Phase II glucuronidation is carried out by the UDP-glucuronosyltransferases (UGT) UGT1A3, UGT1A9, and UGT1A10, with UGT1A10 being the primary driver of this conjugation.[1]
Q3: Are there species-specific or gender-specific differences in the in vitro metabolism of this compound?
A3: Studies have shown that the primary metabolite of this compound is detected in different quantities in both rat and human liver microsomes.[1] While there are noted differences in the expression levels of CYP2B6 between males and females, with females generally expressing higher levels in the liver, the half-life of the Phase 2 metabolite formation in human liver microsomes (HLMs) was found to be similar between males and females.[2]
Q4: What is the expected metabolic stability of this compound in human liver microsomes?
A4: this compound is described as being "hardly affected by metabolic conversion" and displaying "favorable pharmacokinetic characteristics". However, quantitative data from one study on a closely related analog showed the half-life for the formation of the Phase 2 metabolite to be approximately 63.02 ± 3.47 minutes in female human liver microsomes and 65.68 ± 4.78 minutes in male human liver microsomes.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low metabolism of this compound observed. | Inactive or insufficient amount of CYP2B6 enzyme in the reaction. | Ensure the use of a liver microsome preparation with confirmed CYP2B6 activity. Consider using recombinant human CYP2B6 for a more direct assessment. |
| Absence or degradation of the necessary cofactor, NADPH, for Phase I metabolism. | Prepare fresh NADPH solution for each experiment. Ensure the final concentration in the incubation is sufficient (e.g., 1 mM). | |
| Incorrect incubation conditions (e.g., temperature, pH). | Maintain the incubation temperature at 37°C and the pH of the buffer at 7.4. | |
| Inconsistent results between experimental repeats. | Variability in the activity of the liver microsome batches. | Use a single, well-characterized batch of liver microsomes for all comparative experiments. |
| Pipetting errors, especially with small volumes of concentrated solutions. | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. | |
| Issues with the analytical method (LC-MS/MS). | Ensure the analytical method is validated for linearity, precision, and accuracy. Use an appropriate internal standard. | |
| Only the Phase I metabolite is detected, with no Phase II conjugate. | Absence or degradation of the cofactor UDPGA required for glucuronidation. | Add UDPGA to the incubation mixture to assess Phase II metabolism. Ensure it is freshly prepared. |
| The specific UGT isoforms (UGT1A3, UGT1A9, UGT1A10) are not active or present in the in vitro system. | Use a liver microsome preparation known to have UGT activity or use specific recombinant UGT isoforms. |
Quantitative Data Summary
Table 1: Metabolic Stability of a this compound Analog in Human Liver Microsomes (HLMs)
| Parameter | Female HLMs | Male HLMs |
| t1/2 for Phase 2 Metabolite Formation (min) | 63.02 ± 3.47 | 65.68 ± 4.78 |
Data from a study on a closely related this compound-like compound.[2]
Experimental Protocols
In Vitro Phase I Metabolism in Liver Microsomes
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a NADPH regenerating system solution.
-
Thaw pooled human or rat liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the microsomal suspension at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution to the microsomal suspension.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
-
Collect aliquots at various time points (e.g., 0, 10, 30, 60, 90 minutes).[2]
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and the formation of its hydroxylated metabolite.
-
In Vitro Phase II Metabolism (Glucuronidation)
-
Preparation of Reagents:
-
Follow the same initial steps as for Phase I metabolism.
-
Instead of a NADPH regenerating system, prepare a solution of uridine 5'-diphosphoglucuronic acid (UDPGA).[2]
-
-
Incubation:
-
Pre-incubate the Phase I metabolite (or this compound if assessing direct glucuronidation) with the liver microsomes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C.
-
-
Sampling and Analysis:
-
Follow the same sampling, termination, and analysis procedures as for Phase I metabolism, adjusting the LC-MS/MS method to detect the glucuronide conjugate.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: In vitro metabolic stability experimental workflow.
References
appropriate negative controls for Skepinone-L studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Skepinone-L, a potent and selective p38 MAPK inhibitor. Proper experimental design, including the use of appropriate negative controls, is critical for obtaining reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is the ideal negative control for this compound experiments?
Q2: Since an ideal inactive analog is not available, what are the best alternative negative controls for this compound?
A2: When a specific inactive analog is not available, a multi-faceted approach to controls is recommended to build a strong case for the specificity of this compound's effects. The following controls, used in combination, are considered best practice:
-
Vehicle Control: The most fundamental control is the vehicle in which this compound is dissolved, typically dimethyl sulfoxide (DMSO).[1][2] This control accounts for any effects of the solvent on the experimental system.
-
Structurally Unrelated Kinase Inhibitor: Using an inhibitor for a different signaling pathway (e.g., a PI3K inhibitor or an ERK inhibitor) can help demonstrate that the observed phenotype is specific to p38 MAPK inhibition and not a general consequence of kinase inhibition.
-
Genetic Controls: To complement pharmacological inhibition, genetic approaches provide a powerful method for validating the role of p38 MAPK.
-
siRNA/shRNA knockdown: Specifically reducing the expression of p38α (MAPK14) and/or p38β (MAPK11) can confirm that the effects of this compound are on-target.[3][4]
-
Dominant-Negative Mutant: Expression of a catalytically inactive (dominant-negative) form of p38 MAPK can mimic the effect of a specific inhibitor and is a robust way to confirm the pathway's involvement.[5][6]
-
Q3: Are there any known inactive metabolites of this compound that can be used as a negative control?
A3: Research on a compound structurally similar to this compound identified a metabolite that is inactive towards p38 MAPK.[7] This inactivation occurs through CYP2B6-mediated hydroxylation.[7] However, this inactive metabolite is not commercially available as a research tool and would require custom synthesis.
Q4: How can I be sure that the effects I see are not due to off-target inhibition by this compound?
A4: this compound is known for its high selectivity.[8][9] To experimentally address potential off-target effects, consider the following:
-
Dose-Response Experiments: Perform a dose-response curve with this compound. The observed cellular effects should correlate with the known IC50 of this compound for p38 MAPK (in the low nanomolar range for biochemical assays and slightly higher for cellular assays).[8][10]
-
Rescue Experiments: If possible, a rescue experiment can provide strong evidence for specificity. This would involve expressing a this compound-resistant mutant of p38 MAPK and showing that this rescues the phenotype induced by the inhibitor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background or non-specific effects observed with this compound. | The concentration of this compound might be too high, leading to off-target effects. | Perform a dose-response experiment to determine the optimal concentration that inhibits p38 MAPK without causing non-specific toxicity. Compare the effective concentration to its known IC50 value. |
| The vehicle (e.g., DMSO) might be causing cellular stress or other effects. | Ensure the final concentration of the vehicle is consistent across all experimental conditions, including the untreated control, and is at a non-toxic level (typically ≤ 0.1%). | |
| Uncertainty if the observed phenotype is due to p38 MAPK inhibition. | The phenotype could be a result of inhibiting a different kinase or an off-target protein. | Use a structurally unrelated kinase inhibitor as an additional negative control. Also, employ genetic methods like siRNA knockdown or a dominant-negative mutant of p38 MAPK to confirm the phenotype. |
| Difficulty in interpreting results without a direct inactive analog control. | It's challenging to definitively rule out all non-specific effects of the chemical scaffold. | Acknowledge this limitation in your interpretation. Build a stronger argument for specificity by using a combination of the alternative controls mentioned above (vehicle, unrelated inhibitor, genetic controls). |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary targets and its selectivity over other kinases.
| Target | IC50 / Kd | Assay Type | Reference |
| p38α MAPK | 5 nM (IC50) | Biochemical Assay | [8] |
| p38α MAPK | 1.5 nM (Kd) | Binding Assay | [8] |
| TNF-α release | 40 nM (IC50) | Cellular Assay (hWBC) | [8] |
| HSP27 Phosphorylation | ~25 nM (IC50) | Cellular Assay (HeLa) | [10] |
| Panel of 402 other kinases | >1000 nM | Biochemical/Binding Assays | [8] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK Pathway Inhibition
This protocol is designed to verify the on-target activity of this compound by measuring the phosphorylation of a downstream p38 MAPK substrate, such as HSP27.
Materials:
-
Cells of interest (e.g., HeLa, THP-1)
-
This compound (dissolved in DMSO)
-
Vehicle (DMSO)
-
Stimulus (e.g., Anisomycin, TNF-α, LPS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-HSP27, anti-total-HSP27, anti-p38, anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to desired confluency.
-
Pre-treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL Anisomycin for 30 minutes) to activate the p38 MAPK pathway. Include an unstimulated control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image.
-
Quantify band intensities and normalize phospho-protein levels to total protein and a loading control (e.g., GAPDH).
Protocol 2: Cellular Proliferation Assay
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Vehicle (DMSO)
-
Structurally unrelated kinase inhibitor (e.g., a PI3K inhibitor like LY294002)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with serial dilutions of this compound, the unrelated kinase inhibitor, or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Visualizations
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Caption: Decision workflow for selecting appropriate negative controls for this compound studies.
Caption: Logical relationships between this compound, its target, and different types of controls.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK Inhibition Mitigates Hypoxia-Induced AR Signaling in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GENETIC INHIBITION OF P38 MAP KINASE ACTIVITY IN CARTILAGE REDUCES LIMB LENGTH AND WORSENS OSTEOARTHRITIS IN ADULT MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of a novel skepinone l-like p38 mitogen-activated protein kinase inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. cellagentech.com [cellagentech.com]
- 9. This compound is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
Validation & Comparative
A Comparative Guide to p38 MAPK Inhibitors: Skepinone-L versus SB203580
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress.[1] Its central role in inflammation has made it a key target for therapeutic intervention in a range of diseases, including rheumatoid arthritis, Crohn's disease, and chronic obstructive pulmonary disease (COPD).[2] This guide provides a detailed comparison of two prominent p38 MAPK inhibitors: SB203580, a first-generation tool compound, and Skepinone-L, a next-generation selective inhibitor.
This comparison will focus on their inhibitory potency, kinase selectivity, and mechanism of action, supported by quantitative data and detailed experimental protocols.
Quantitative Data Summary
The following tables provide a side-by-side comparison of this compound and SB203580 based on their biochemical and cellular activities.
Table 1: Biochemical Potency Against p38 Isoforms
| Inhibitor | Target Isoform | Assay Type | IC50 / Kd | Reference |
| This compound | p38α (MAPK14) | Kinase Assay | IC50 = 5 nM | [3] |
| p38α (MAPK14) | Binding Assay | Kd = 1.5 nM | ||
| p38β (MAPK11) | Kinase Assay | 97% inhibition @ 1 µM | ||
| SB203580 | p38α (SAPK2a) | Kinase Assay | IC50 = 50 nM | [4] |
| p38β2 (SAPK2b) | Kinase Assay | IC50 = 500 nM | [4] | |
| p38 (in THP-1 cells) | Kinase Assay | IC50 = 300-500 nM | [3] |
Table 2: Cellular Activity and Selectivity Profile
| Inhibitor | Cellular Assay | IC50 | Key Off-Target Kinases Inhibited | Reference |
| This compound | HSP27 Phosphorylation (HeLa, Anisomycin-stimulated) | 25 nM | None identified out of >400 kinases tested | [5] |
| HSP27 Phosphorylation (THP-1, TNF-α-stimulated) | 80 nM | |||
| SB203580 | p38-MAPK stimulation of MAPKAPK2 | ~70 nM | JNKs (IC50 = 3-10 µM), PKB/Akt, Casein Kinase Iδ/ε | [6][7][8] |
| IL-2-induced T cell proliferation | Not specified | [4] |
Mechanism of Action and Selectivity
Both this compound and SB203580 are ATP-competitive inhibitors that bind to the active, "DFG-in" conformation of p38 MAPK.[1][9][10] They function by occupying the ATP-binding pocket, preventing the phosphorylation of downstream substrates.[1][7]
The crucial difference lies in their selectivity.
This compound was specifically designed for high selectivity.[9][11] Its rigid structure targets a hydrophobic region in p38α and p38β that is accessible only due to the presence of a small "gatekeeper" amino acid, Threonine 106. Other kinases, including the p38 isoforms p38γ and p38δ, possess bulkier gatekeeper residues (e.g., Methionine) that sterically block this compound from binding.[10][12] This structural feature is the basis for its outstanding selectivity, with screenings against over 400 other kinases showing no significant off-target binding.[5]
SB203580 , as a first-generation inhibitor, exhibits considerably lower selectivity.[5] While it effectively inhibits p38α and p38β, it is known to have potent effects on other signaling pathways.[4][13][14] Notably, it can inhibit Protein Kinase B (PKB/Akt) and, at micromolar concentrations, certain c-Jun N-terminal kinases (JNKs).[6][7] More recent, broad-panel screening has also identified Casein Kinase Iδ (CKIδ) and CKIε as off-targets, an interaction not predictable by sequence similarity alone.[8] This polypharmacology means that cellular effects observed with SB203580, especially at concentrations above 1 µM, may not be solely attributable to p38 inhibition.[7]
Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical p38 MAPK signaling cascade and the points of inhibition for this compound and SB203580. Stress signals and inflammatory cytokines activate upstream kinases like MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK.[1] Activated p38 then phosphorylates numerous downstream targets, including transcription factors like ATF-2 and other kinases like MAPKAPK-2, which subsequently phosphorylates HSP27.[1]
Caption: The p38 MAPK signaling cascade and point of inhibition.
Experimental Protocols
Here we provide detailed methodologies for key experiments used to evaluate and compare p38 inhibitors.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is ideal for determining IC50 values of inhibitors against purified p38 kinase.
Methodology:
-
Reagent Preparation: Dilute recombinant active p38α kinase, the substrate (e.g., ATF2 peptide), and ATP to desired concentrations in Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[15] Prepare serial dilutions of this compound and SB203580 in 5% DMSO.
-
Kinase Reaction: In a 384-well plate, add 1 µl of the inhibitor dilution (or DMSO vehicle control). Add 2 µl of the diluted p38α enzyme. Initiate the reaction by adding 2 µl of the substrate/ATP mix.[15]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[15]
-
Data Acquisition: Record luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by nonlinear regression.
Cell-Based Assay for p38 Inhibition (Western Blot)
This method assesses an inhibitor's ability to block p38 activity within a cellular context by measuring the phosphorylation of a downstream target, such as HSP27.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or THP-1) in 96-well plates and culture for 24-48 hours until they reach approximately 80% confluency.[16]
-
Inhibitor Pre-treatment: Pre-incubate the cells with serial dilutions of this compound or SB203580 (e.g., 1 nM to 10 µM) for 1-2 hours.[1] Include a DMSO vehicle control.
-
p38 Activation: Stimulate the p38 pathway by adding an agonist. For example, treat with 10 µM Anisomycin for 30 minutes or with TNF-α.[16]
-
Cell Lysis: Aspirate the media and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated HSP27 (e.g., p-HSP27 Ser82).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe for total HSP27 or a loading control like GAPDH.
-
-
Analysis: Quantify band intensity using densitometry software. Normalize the p-HSP27 signal to the total HSP27 or loading control signal. Determine the IC50 value by plotting the normalized signal against the inhibitor concentration.
Experimental Workflow Diagram
The following diagram outlines the general workflow for comparing the cellular efficacy of p38 inhibitors.
Caption: Workflow for comparing p38 inhibitors in a cell-based assay.
Conclusion
The choice between this compound and SB203580 depends heavily on the experimental context.
This compound stands out as a superior chemical probe for investigating p38 MAPK signaling.[17] Its high potency and, more importantly, its exceptional selectivity, ensure that observed biological effects can be confidently attributed to the inhibition of p38α/β.[5][9] It is the preferred tool for studies requiring precise targeting of the p38 pathway, particularly in complex cellular or in vivo models where off-target effects could confound results.[11]
SB203580 remains a widely used and historically significant p38 inhibitor.[4] It can be effective for inhibiting p38α/β, but researchers must be cautious of its known off-target activities, especially at concentrations exceeding its p38 IC50.[6][7][8] When using SB203580, it is critical to include appropriate controls, such as using a second, structurally distinct p38 inhibitor, to validate that the observed phenotype is indeed p38-dependent.
For future research and drug development efforts, the adoption of highly selective and potent inhibitors like this compound is crucial for generating clear, reproducible, and translatable data.
References
- 1. SB203580 | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 5. karger.com [karger.com]
- 6. The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Special View of What Was Almost Forgotten: p38δ MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. promega.com [promega.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle of p38 MAPK Inhibitors: Skepinone-L vs. BIRB 796
In the landscape of kinase inhibitor research, selectivity is a paramount attribute, dictating both therapeutic efficacy and potential off-target effects. This guide provides a detailed comparative analysis of two prominent p38 MAPK inhibitors, Skepinone-L and BIRB 796, with a focus on their selectivity profiles, supported by experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two widely studied compounds.
Unveiling the Selectivity Profiles
This compound and BIRB 796 are both potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key player in cellular responses to stress and inflammation. However, they achieve this inhibition through different mechanisms and exhibit distinct selectivity patterns across the human kinome.
This compound is a highly selective, ATP-competitive inhibitor of p38α and p38β MAPK.[1][2] Its excellent selectivity is attributed to its unique binding mode, which involves inducing a glycine-flip at the hinge region and engaging with two hydrophobic regions (I and II) of the kinase.[2] Kinome scan data reveals that at a concentration of 1 µM, this compound shows minimal to no significant activity against a broad panel of over 400 other kinases.[1]
BIRB 796 (Doramapimod), in contrast, is an allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the kinase.[3][4] This mechanism contributes to its high affinity and slow dissociation rate.[5] While also a potent p38 MAPK inhibitor, BIRB 796 demonstrates a broader inhibition profile compared to this compound. It is a pan-p38 inhibitor, affecting all four isoforms (α, β, γ, and δ), and has been shown to inhibit other kinases such as JNK2, c-Raf-1, and B-Raf at nanomolar concentrations.[5][6]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory potency (IC50) and binding affinity (Kd) of this compound and BIRB 796 against various kinases, compiled from multiple studies.
Table 1: Inhibitory Activity (IC50) of this compound and BIRB 796 against p38 MAPK Isoforms
| Inhibitor | p38α (MAPK14) | p38β (MAPK11) | p38γ (MAPK12) | p38δ (MAPK13) |
| This compound | 5 nM[7] | Potent inhibitor[1] | - | - |
| BIRB 796 | 38 nM[5][6] | 65 nM[5][6] | 200 nM[5][6] | 520 nM[5][6] |
Table 2: Selectivity Profile - Inhibition of Off-Target Kinases
| Inhibitor | JNK2 | c-Raf-1 | B-Raf | Other Notable Targets |
| This compound | No significant activity at 1 µM[1] | No significant activity at 1 µM[1] | No significant activity at 1 µM[1] | Highly selective across a panel of >400 kinases[1] |
| BIRB 796 | 98 nM (IC50) | 1.4 µM (IC50) | 83 nM (IC50)[6] | Fyn, Lck (weak inhibition)[5] |
Table 3: Binding Affinity (Kd)
| Inhibitor | Target | Kd |
| This compound | p38α | 1.5 nM[1] |
| BIRB 796 | p38α | 0.1 nM[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the selectivity and potency of kinase inhibitors.
Biochemical Kinase Inhibition Assay (p38α)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
ATF2 (substrate)
-
ATP
-
Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]
-
Test inhibitors (this compound, BIRB 796)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 1 µl of the inhibitor dilution (or 5% DMSO for control).[8]
-
Add 2 µl of recombinant p38α kinase diluted in assay buffer.
-
Add 2 µl of a substrate/ATP mix (containing ATF2 and ATP at their respective Km values).[8]
-
Incubate the reaction at room temperature for 60 minutes.[8]
-
To determine kinase activity, add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[8]
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[8]
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based p38 MAPK Inhibition Assay (Phospho-HSP27)
This assay measures the inhibition of p38 MAPK activity within a cellular context by quantifying the phosphorylation of a downstream substrate, HSP27.
Materials:
-
HeLa or A549 cells
-
Cell culture medium
-
p38 MAPK activator (e.g., Anisomycin)
-
Test inhibitors (this compound, BIRB 796)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against phospho-HSP27 (Ser82)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with serial dilutions of the test inhibitors for 1 hour.
-
Stimulate the cells with a p38 activator (e.g., 10 µM Anisomycin) for 30 minutes.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against phospho-HSP27 overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody and nuclear stain.
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of phospho-HSP27 in the cytoplasm and normalize to the cell number (from the nuclear stain).
-
Determine the cellular IC50 value by plotting the percentage of inhibition of HSP27 phosphorylation against the inhibitor concentration.
TNF-α Release Assay
This assay assesses the functional consequence of p38 MAPK inhibition by measuring the suppression of TNF-α, a pro-inflammatory cytokine whose production is regulated by the p38 pathway.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells
-
RPMI 1640 medium
-
Lipopolysaccharide (LPS)
-
Test inhibitors (this compound, BIRB 796)
-
Human TNF-α ELISA kit
Procedure:
-
Plate PBMCs or THP-1 cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test inhibitors for 30-60 minutes.[5]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.[5]
-
Incubate for 4-18 hours.[5]
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of TNF-α release.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the p38 MAPK signaling pathway and a typical experimental workflow for evaluating inhibitor selectivity.
Caption: The p38 MAPK signaling cascade and points of inhibition.
Caption: Workflow for determining kinase inhibitor selectivity.
Conclusion
Both this compound and BIRB 796 are valuable research tools for investigating the roles of p38 MAPK signaling. The choice between them will largely depend on the specific research question. This compound offers exceptional selectivity for p38α/β, making it an ideal probe for dissecting the specific functions of these isoforms with minimal off-target confounding effects. In contrast, BIRB 796, with its broader p38 isoform inhibition and effects on other kinases like JNK2 and B-Raf, may be more suited for studies where a wider impact on cellular signaling is desired or for investigating the effects of pan-p38 inhibition. The detailed experimental data and protocols provided in this guide should empower researchers to make informed decisions and design robust experiments to further elucidate the complex world of kinase signaling.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. opnme.com [opnme.com]
- 4. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Validating Skepinone-L Target Engagement in Cells: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of methods to validate the cellular target engagement of Skepinone-L, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] We compare this compound with other well-established p38 MAPK inhibitors, offering quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.
Introduction to this compound and its Target
This compound is an ATP-competitive inhibitor of p38 MAPK, a key enzyme in a signaling cascade that responds to inflammatory cytokines and environmental stress.[2][3] This pathway plays a critical role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4] Validating that this compound engages p38 MAPK in a cellular environment is a crucial step in understanding its mechanism of action and ensuring its on-target efficacy. This guide focuses on three primary methods for confirming this engagement:
-
Downstream Substrate Phosphorylation Analysis: Measuring the inhibition of phosphorylation of a known p38 MAPK substrate, Heat Shock Protein 27 (HSP27).[5][6]
-
Cellular Thermal Shift Assay (CETSA): A biophysical method that directly assesses the binding of this compound to p38 MAPK in intact cells by measuring changes in the protein's thermal stability.[7][8]
-
NanoBRET™ Target Engagement Assay: A live-cell, quantitative method to measure the affinity and occupancy of this compound at the p38 MAPK target.[9][10]
Comparative Performance of p38 MAPK Inhibitors
To provide context for this compound's performance, this guide includes data on two alternative p38 MAPK inhibitors:
-
SB203580: A widely used, first-generation pyridinyl imidazole inhibitor of p38α/β.[11][12][13]
-
BIRB 796 (Doramapimod): A highly potent, allosteric inhibitor of p38 MAPK isoforms with slow dissociation kinetics.[14][15][16]
The following table summarizes the quantitative cellular activity of these compounds.
| Compound | Target(s) | Cellular Assay Type | Cell Line | Cellular IC50 / Kd | Reference |
| This compound | p38α MAPK | TNF-α release | hPBMCs | ~30-50 nM | [17] |
| This compound | p38α MAPK | IL-8 release | Human Whole Blood | 15 nM | [17] |
| SB203580 | p38α/β MAPK | General p38 activity | THP-1 | 0.3 - 0.5 µM | [11] |
| SB203580 | p38α/β MAPK | IL-1β release | PBMC | 37 nM | [11] |
| BIRB 796 | p38α/β/γ/δ MAPK | TNF-α production | PBMC | 15-21 nM | [16] |
| BIRB 796 | p38α MAPK | Target Binding (Kd) | THP-1 | 0.1 nM | [14][16] |
Signaling Pathway and Experimental Logic
To visualize the mechanism of action and the logic behind the validation experiments, the following diagrams are provided.
Caption: p38 MAPK signaling pathway inhibited by this compound.
Caption: Experimental workflow for p-HSP27 Western blot analysis.
Caption: Comparison of key target engagement validation methods.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Western Blot for Phospho-HSP27 (Ser82)
This protocol is used to determine the functional inhibition of p38 MAPK by measuring the phosphorylation status of its downstream substrate, HSP27.[18]
A. Cell Culture and Treatment:
-
Seed HeLa, U-937, or other suitable cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free media for 2-4 hours prior to treatment.
-
Pre-incubate cells with varying concentrations of this compound or control inhibitors (e.g., 1 nM to 10 µM) for 1 hour at 37°C. Include a DMSO vehicle control.
-
Stimulate the p38 MAPK pathway by adding a known activator, such as Anisomycin (10 µg/mL) or Sorbitol (0.4 M), for 30 minutes at 37°C.[19] Leave one well unstimulated as a negative control.
B. Lysate Preparation:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a BCA assay.
C. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-HSP27 (Ser82) (e.g., Cell Signaling Technology #2401).[18]
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
To normalize, strip the membrane and re-probe with an antibody for total HSP27 (e.g., Cell Signaling Technology #2402) or a loading control like β-actin.[21]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol directly confirms target engagement by measuring the increased thermal stability of p38 MAPK upon inhibitor binding.[7][22]
A. Cell Treatment and Heating:
-
Culture cells (e.g., HEK293, THP-1) to a high density.
-
Resuspend cells in PBS containing protease inhibitors to a final concentration of 5-10 x 106 cells/mL.
-
Treat cells with this compound (e.g., 10 µM) or a DMSO vehicle control for 1 hour at 37°C.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C). Include an unheated control.
B. Protein Extraction:
-
Subject the heated cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully transfer the supernatant, containing the soluble protein fraction, to new tubes.
C. Analysis:
-
Analyze the soluble protein fractions via Western blot as described in Protocol 1, using a primary antibody specific for total p38 MAPK.
-
Quantify the band intensities at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Plot the percentage of soluble p38 MAPK relative to the unheated control against the temperature.
-
Determine the melting temperature (Tagg) for each condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding.[7]
Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay provides a quantitative measure of compound affinity for p38 MAPK in living cells.[23][24]
A. Cell Preparation:
-
Co-transfect HEK293 cells with a vector expressing a p38α-NanoLuc® Luciferase fusion protein and a vector for a fluorescent tracer. Follow the manufacturer's protocol (e.g., Promega).
-
Plate the transfected cells in 96-well or 384-well white assay plates and incubate for 24 hours.
B. Assay Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in Opti-MEM® I Reduced Serum Medium.
-
Add the NanoBRET® tracer to the compound dilutions.
-
Add the compound/tracer mix to the cells in the assay plate. Add a "no compound" control for baseline measurement.
-
Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.
-
Prepare the NanoBRET® Nano-Glo® Substrate by diluting it with the Extracellular NanoLuc® Inhibitor in Opti-MEM®.
-
Add the substrate/inhibitor mix to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (NanoLuc®, 460nm) and acceptor (Tracer, 618nm) emission simultaneously.
C. Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data by subtracting the background BRET ratio (from cells with no tracer) and converting to milliBRET units (mBU).
-
Plot the normalized BRET ratio against the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value, which represents the intracellular affinity of this compound for p38 MAPK.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 11. selleckchem.com [selleckchem.com]
- 12. cholecalciferolvitamind3.com [cholecalciferolvitamind3.com]
- 13. invivogen.com [invivogen.com]
- 14. selleckchem.com [selleckchem.com]
- 15. opnme.com [opnme.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Phospho-HSP27 (Ser82) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. mesoscale.com [mesoscale.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. Phospho-HSP27 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. NanoBRET® TE Intracellular Kinase Assays [promega.com]
Skepinone-L: A Comparative Guide to Its Unprecedented Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of Skepinone-L, a potent and highly selective inhibitor of p38 mitogen-activated protein kinases (MAPK). Through a detailed comparison with other known p38 MAPK inhibitors, supported by experimental data, this document serves as a valuable resource for researchers investigating p38 MAPK signaling and those involved in the development of targeted kinase inhibitors.
Introduction to this compound
This compound is an ATP-competitive inhibitor that has demonstrated exceptional potency and, most notably, a remarkable selectivity for p38α (MAPK14) and p38β (MAPK11) kinases.[1][2][3] This high degree of selectivity minimizes off-target effects, making this compound an invaluable chemical probe for elucidating the specific roles of p38α/β in cellular pathways and a promising scaffold for the development of therapeutic agents. This guide will delve into the quantitative data that underscores its superior selectivity profile compared to other widely used p38 MAPK inhibitors.
Quantitative Selectivity Profile of this compound
The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic. This compound has been extensively profiled against large panels of kinases, consistently demonstrating a very narrow target range.
Table 1: Potency of this compound against Primary Targets
| Target | Parameter | Value | Assay Type |
| p38α (MAPK14) | IC50 | 5 nM | Enzymatic Assay |
| p38α (MAPK14) | Kd | 1.5 nM | Binding Assay |
| p38β (MAPK11) | % Inhibition @ 1µM | 97% | Enzymatic Assay |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Table 2: Kinome-wide Selectivity of this compound
| Kinase Panel Size | This compound Concentration | Number of Significantly Inhibited Off-Target Kinases |
| 402 | 1 µM | 0 |
| 333 | 1 µM | 0 |
As evidenced in the tables, this compound exhibits potent, low nanomolar inhibition of its primary targets, p38α and p38β.[4] Crucially, when screened against extensive kinase panels, it shows a near-complete lack of off-target activity at a concentration of 1 µM, a concentration significantly higher than its IC50 for p38α.[4] This exceptional selectivity distinguishes it from many other kinase inhibitors.
Comparison with Alternative p38 MAPK Inhibitors
To fully appreciate the selectivity of this compound, it is essential to compare it with other commonly used p38 MAPK inhibitors, such as SB203580 (a Type I inhibitor) and BIRB 796 (a Type II inhibitor). While these compounds are effective at inhibiting p38 MAPK, they are known to have a broader range of off-target effects.
Table 3: Comparative Selectivity of p38 MAPK Inhibitors
| Inhibitor | Primary Targets | Known Off-Targets (Examples) | Selectivity Profile |
| This compound | p38α, p38β | None identified in broad kinome screens | Exceptionally High |
| SB203580 | p38α, p38β | RIPK2, GAK, CK1, JNK2/3 | Moderate |
| BIRB 796 | p38α, p38β, p38γ, p38δ | JNKs, other MAPKs | Moderate to Low |
Experimental Methodologies
The data presented in this guide is derived from established and rigorous experimental protocols designed for kinome-wide selectivity profiling. The primary methods employed are:
Enzymatic Kinase Assays
These assays directly measure the catalytic activity of a purified kinase in the presence of an inhibitor.
-
Principle: A kinase, its substrate (often a peptide), and ATP are combined. The rate of substrate phosphorylation is measured, typically through the detection of a labeled phosphate group (e.g., ³²P or ³³P-ATP) or by using phosphorylation-specific antibodies.
-
Protocol Outline:
-
Purified kinase is incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of a substrate and ATP.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Kinome-wide Binding Assays (e.g., KiNativ™, Kinobeads)
These chemoproteomic approaches assess the binding of an inhibitor to a large number of kinases simultaneously within a complex biological sample, such as a cell lysate.
-
Principle (KiNativ™): This method utilizes an ATP- or ADP-biotin probe that covalently labels the ATP binding site of active kinases. The inhibitor of interest competes with the probe for binding. The amount of probe labeling for each kinase is then quantified by mass spectrometry.
-
Principle (Kinobeads): A mixture of broad-spectrum kinase inhibitors is immobilized on beads. These "kinobeads" are used to capture a large portion of the kinome from a cell lysate. The inhibitor of interest is added to the lysate to compete with the kinobeads for kinase binding. The kinases that are displaced from the beads by the free inhibitor are identified and quantified by mass spectrometry.
Below are diagrams illustrating the general workflows for these experimental approaches.
References
A Comparative Guide to Second-Generation p38 Inhibitors: Skepinone-L and Beyond
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a host of diseases. While first-generation p38 inhibitors showed promise, their clinical development was often hampered by off-target effects and toxicity. The advent of second-generation inhibitors, with improved selectivity and potency, has reinvigorated interest in this therapeutic strategy. This guide provides a detailed comparison of Skepinone-L against other prominent second-generation p38 inhibitors, PH-797804 and Ralimetinib (LY2228820), supported by experimental data and detailed protocols.
Performance Comparison: Potency and Selectivity
The defining characteristic of second-generation p38 inhibitors is their enhanced selectivity, which minimizes the off-target effects that plagued earlier compounds. This improved specificity is crucial for a favorable therapeutic window.[1] The following tables summarize the quantitative data on the potency and selectivity of this compound, PH-797804, and Ralimetinib.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | Primary Assay Type |
| This compound | 5 | Data not specified, but inhibits p38β | Enzyme Activity Assay |
| PH-797804 | 26 | 102 | Cell-free Assay |
| Ralimetinib (LY2228820) | 5.3 | 3.2 | Cell-free Assay |
Table 1: Biochemical Potency of Second-Generation p38 Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of the inhibitors against p38α and p38β isoforms.
| Inhibitor | Cellular TNF-α Inhibition IC50 (nM) | Cellular Model |
| This compound | 22-50 | Human Whole Blood |
| PH-797804 | 5.9 | U937 human monocytic cells (LPS-induced) |
| Ralimetinib (LY2228820) | 5.2 | Murine peritoneal macrophages (LPS-induced) |
Table 2: Cellular Activity of Second-Generation p38 Inhibitors. This table presents the IC50 values for the inhibition of TNF-α production in different cellular systems.
Key Findings from Kinase Selectivity Profiling:
-
This compound has demonstrated exceptional selectivity. In a screen against a panel of 402 kinases at a concentration of 1 µM, no significant activity was observed other than against p38α and p38β.[2] Similar high selectivity was confirmed in a separate panel of 333 kinases.[2]
-
PH-797804 also exhibits a high degree of selectivity, with a selectivity ratio of over 500-fold against other MAP kinases and related kinases in extensive panel screens.
-
Ralimetinib (LY2228820) is described as a potent and selective inhibitor of p38α and p38β.[1]
p38 MAPK Signaling Pathway
The p38 MAPK cascade is a key signaling pathway that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. Its activation leads to a wide range of cellular responses, such as apoptosis, cell differentiation, and the production of pro-inflammatory mediators.
Caption: The p38 MAPK signaling cascade, a key pathway in cellular stress and inflammatory responses.
Experimental Workflow for Inhibitor Characterization
The evaluation of novel p38 inhibitors typically involves a multi-step process, starting from biochemical assays to cellular and in vivo models to assess their potency, selectivity, and efficacy.
Caption: A typical workflow for the preclinical characterization of p38 MAPK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used in the characterization of p38 inhibitors.
p38 MAPK Kinase Activity Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK.
-
Principle: A non-radioactive, ELISA-based assay is used to measure the phosphorylation of a substrate (e.g., ATF-2) by p38 MAPK.
-
Materials:
-
Recombinant active p38α kinase
-
ATF-2 fusion protein (substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
Test compounds (e.g., this compound)
-
Anti-phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well microplate
-
-
Procedure:
-
Coat a 96-well plate with the ATF-2 substrate.
-
Add the test compound at various concentrations to the wells.
-
Add recombinant active p38α kinase to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at 30°C.
-
Stop the reaction and wash the wells.
-
Add the primary antibody (anti-phospho-ATF-2) and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate.
-
Stop the color development with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Cellular Target Engagement Assay (Western Blot for Phospho-HSP27)
This assay determines the ability of an inhibitor to block the phosphorylation of a downstream substrate of p38 MAPK within a cellular context.
-
Principle: Western blotting is used to detect the levels of phosphorylated Heat Shock Protein 27 (p-HSP27), a downstream target of the p38 pathway, in cell lysates after treatment with an inhibitor and a stimulus.
-
Materials:
-
Cell line (e.g., HeLa or U937)
-
Cell culture medium and supplements
-
p38 MAPK activator (e.g., anisomycin or LPS)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-total-HSP27, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time.
-
Stimulate the cells with a p38 MAPK activator (e.g., anisomycin).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-HSP27 signal to total HSP27 and the loading control.
-
Human Whole Blood Assay for TNF-α Release
This ex vivo assay measures the inhibition of TNF-α production in a physiologically relevant environment.
-
Principle: Freshly drawn human whole blood is stimulated with lipopolysaccharide (LPS) in the presence of the test inhibitor. The concentration of TNF-α in the resulting plasma is then quantified by ELISA.
-
Materials:
-
Fresh human whole blood collected in heparinized tubes.
-
RPMI 1640 medium.
-
Lipopolysaccharide (LPS).
-
Test compounds.
-
Human TNF-α ELISA kit.
-
96-well culture plates.
-
-
Procedure:
-
Dilute the whole blood with RPMI 1640 medium (e.g., 1:1).
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the diluted whole blood to the wells.
-
Stimulate the blood with LPS (final concentration, e.g., 100 ng/mL).
-
Incubate the plate for a specified time (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
Quantify the TNF-α concentration in the plasma using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of TNF-α release.
-
References
Crystallographic Validation of Skepinone-L Binding to p38 MAPK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic validation of Skepinone-L binding to p38 mitogen-activated protein kinase (MAPK), benchmarked against other notable p38 MAPK inhibitors. Experimental data, detailed protocols, and visual representations of key processes are presented to offer a comprehensive resource for researchers in kinase inhibitor development.
Performance Comparison of p38 MAPK Inhibitors
This compound demonstrates high-potency inhibition of p38 MAPK. The following tables summarize its binding affinity and crystallographic validation data in comparison to two other well-characterized p38 MAPK inhibitors, SB203580 and BIRB 796.
| Inhibitor | PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Binding Mode |
| This compound | --INVALID-LINK-- | 2.70 | 0.223 | 0.311 | ATP-competitive |
| SB203580 | --INVALID-LINK-- | 2.50 | 0.182 | 0.240 | ATP-competitive |
| BIRB 796 | --INVALID-LINK-- | 2.80 | 0.228 | 0.318 | Allosteric |
Table 1: Crystallographic Data of p38 MAPK Inhibitors. This table provides a side-by-side comparison of the crystallographic resolution and refinement statistics for this compound, SB203580, and BIRB 796 in complex with p38 MAPK.
| Inhibitor | IC50 (nM) | Kd (nM) |
| This compound | 5[1] | Not Reported |
| SB203580 | 50 - 500 | Not Reported |
| BIRB 796 | 38 (p38α)[2] | 0.05 - 0.1[1] |
Table 2: In Vitro Binding Affinities of p38 MAPK Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) for the selected inhibitors, highlighting their potency.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Crystallization of p38α MAPK in Complex with this compound
The co-crystal structure of human p38α MAPK with this compound (PDB ID: 3QUE) was obtained via X-ray diffraction[2]. The protein was expressed in Escherichia coli[2]. While the specific crystallization conditions for this complex are detailed in the primary publication by Koeberle et al., a generalizable protocol for co-crystallizing p38 MAPK with inhibitors is as follows:
-
Protein Purification: Human p38α MAPK is expressed and purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography[3].
-
Complex Formation: The purified p38α is incubated with a molar excess of the inhibitor (e.g., this compound) to ensure saturation of the binding site.
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput screening of various crystallization conditions using techniques like hanging drop or sitting drop vapor diffusion[4]. Commercially available screens containing a wide range of precipitants, buffers, and salts are typically used.
-
Crystal Optimization: Promising initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and other additives to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd).
-
Sample Preparation: Purified p38α MAPK is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Data Analysis: The heat change associated with each injection is measured. The resulting binding isotherm is then fitted to a suitable binding model to determine the stoichiometry (n), enthalpy of binding (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) is calculated.
Kinase Activity Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is determined using a kinase activity assay.
-
Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains p38α MAPK, a specific substrate (e.g., a peptide or protein like ATF2), and ATP.
-
Inhibitor Addition: A range of concentrations of the inhibitor is added to the wells.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period. The reaction is then stopped.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as phosphospecific antibodies in an ELISA format or by detecting the depletion of ATP using a luminescent assay.
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the crystallographic validation of this compound.
Figure 1: p38 MAPK Signaling Pathway and Inhibition by this compound.
Figure 2: Experimental Workflow for Crystallographic Validation.
References
- 1. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Improved expression, purification, and crystallization of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallization and preliminary crystallographic analysis of recombinant human P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of Skepinone-L: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the in vivo specificity of a chemical probe is paramount to generating reliable and translatable data. This guide provides a comprehensive comparison of Skepinone-L, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, with other commonly used alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a thorough assessment.
This compound has emerged as a valuable tool for dissecting the complex roles of p38 MAPK signaling in various physiological and pathological processes. Its high potency and selectivity, demonstrated in both in vitro and in vivo studies, make it a preferred choice for many researchers. However, a critical evaluation of its performance against alternative inhibitors is essential for informed experimental design.
Comparative Analysis of p38 MAPK Inhibitors
To provide a clear overview of the landscape of p38 MAPK inhibitors, the following tables summarize the available quantitative data for this compound and three widely used alternatives: BIRB 796 (Doramapimod), Ralimetinib (LY2228820), and PH-797804.
In Vitro Potency and Selectivity
| Inhibitor | Target(s) | IC₅₀ (nM) | Kᵢ (nM) | Kinome Scan Selectivity (at 1 µM) | Key Off-Targets (if any) |
| This compound | p38α, p38β | p38α: 5 | p38α: 1.5 | Highly selective; no significant inhibition of over 400 kinases.[1] | HTR2B (Kᵢ = 172.4 nM)[2] |
| BIRB 796 | p38α, p38β, p38γ, p38δ | p38α: 38, p38β: 65, p38γ: 200, p38δ: 520 | p38α: 0.1 | Inhibits other kinases at higher concentrations.[3][4] | JNK2, c-Raf, B-Raf, Fyn, Lck[4][5] |
| Ralimetinib | p38α, p38β | p38α: 5.3, p38β: 3.2 | - | Selective for p38α/β.[6] | EGFR (at higher concentrations)[] |
| PH-797804 | p38α, p38β | p38α: 26, p38β: 102 | - | Exceptionally high specificity (>500-fold selectivity).[8][9] | Not significantly reported. |
In Vivo Efficacy and Target Engagement
| Inhibitor | Animal Model | Dose | Route of Administration | Target Engagement Marker | In Vivo Efficacy |
| This compound | Mouse (LPS challenge) | 3 mg/kg | Oral | Inhibition of TNF-α release | 77% inhibition of TNF-α.[2] |
| BIRB 796 | Mouse (LPS challenge) | 30 mg/kg | Oral | Inhibition of TNF-α | 84% inhibition of TNF-α.[4] |
| Ralimetinib | Mouse (B16-F10 melanoma) | 10 mg/kg | Oral | Inhibition of phospho-MK2 | Maintained >40% target inhibition for 4-8 hours.[10] |
| PH-797804 | - | - | - | - | Demonstrated in vivo activity. |
Signaling Pathway and Experimental Workflows
To visually represent the context of this compound's action and the methods used to assess its specificity, the following diagrams are provided.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a crucial regulator of cellular responses to stress and inflammation. This compound and its alternatives act by inhibiting the kinase activity of p38, thereby blocking downstream signaling events.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity | MDPI [mdpi.com]
- 8. This compound is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical proteomics and functional proteomics strategies for protein kinase inhibitor validation and protein kinase sub… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
Skepinone-L: A Comparative Guide to a High-Quality Chemical Probe for p38 MAPK
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in drug discovery for a host of diseases. The quality and specificity of chemical probes are paramount for accurately dissecting this pathway. This guide provides an objective comparison of Skepinone-L, a highly selective and potent p38 MAPK inhibitor, with other commonly used probes, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a first-in-class ATP-competitive p38 MAPK inhibitor distinguished by its exceptional selectivity and in vivo efficacy.[1][2] Unlike many kinase inhibitors that suffer from off-target effects due to the conserved nature of the ATP-binding site, this compound achieves its high selectivity by inducing a unique glycine-flip in the hinge region of p38α, allowing it to access and bind to both hydrophobic regions I and II.[3] This novel binding mode makes it an invaluable tool for chemical biology research and the development of new classes of kinase inhibitors.[1][4]
Comparative Performance of p38 MAPK Inhibitors
The selection of an appropriate chemical probe requires careful consideration of its potency, selectivity, and mechanism of action. This compound demonstrates superior performance in several key areas when compared to other well-known p38 MAPK inhibitors.
| Inhibitor | Type | Target(s) | Potency (IC₅₀) | Key Characteristics |
| This compound | Type I | p38α | 5 nM[5][6] | Excellent selectivity and in vivo efficacy; induces a unique glycine-flip in the hinge region.[1][3] |
| SB203580 | Type I | p38α/β | ~500 nM | Widely used but suffers from poor selectivity and off-target effects on other kinases.[7] |
| SB202190 | Type I | p38α/β2 | 50 nM (p38α), 100 nM (p38β2)[8] | A pyridinyl imidazole compound with better potency than SB203580 but still limited selectivity.[7] |
| BIRB 796 (Doramapimod) | Type II | p38α/β/γ/δ | 38 nM (p38α), 65 nM (p38β)[8] | Binds to the inactive DFG-out conformation, leading to very slow dissociation rates; inhibits all p38 isoforms.[9] |
| VX-745 (Neflamapimod) | Type I | p38α | 10 nM[5] | Potent and selective for the p38α isoform. |
| Ralimetinib (LY2228820) | Type I | p38α/β | 7 nM[5] | A potent and selective inhibitor that has been evaluated in clinical trials. |
p38 MAPK Signaling Pathway
The p38 MAPK cascade is a central signaling pathway activated by cellular stress and inflammatory signals. Upstream MAP2Ks, primarily MKK3 and MKK6, dually phosphorylate p38 on threonine and tyrosine residues (Thr180/Tyr182) for activation.[10] Activated p38 then phosphorylates a variety of downstream substrates, including transcription factors like ATF-2 and other kinases like MAPKAPK2 (MK2), which in turn phosphorylates targets such as Heat Shock Protein 27 (Hsp27).[3][10]
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
In Vitro p38α Kinase Assay (IC₅₀ Determination)
This protocol is used to determine the concentration of an inhibitor required to reduce the activity of the p38α enzyme by 50%.
Methodology:
-
Reagents and Materials:
-
Recombinant active p38α enzyme.
-
Kinase substrate (e.g., ATF-2 peptide).
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP).
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT).
-
Test compounds (this compound and alternatives) serially diluted in DMSO.
-
Phosphocellulose paper or ELISA plates for detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. A typical concentration range would be from 10⁻⁴ M to 10⁻⁸ M.[11]
-
In a microplate, add the p38α enzyme to each well containing the diluted inhibitor or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.[12]
-
Terminate the reaction. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP.[12] For non-radioactive methods (e.g., HTRF, ELISA), a specific stop solution is added.
-
Quantify the amount of phosphorylated substrate. This is done by scintillation counting for radioactive assays or by measuring the signal from a phospho-specific antibody in an ELISA-based format.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Western Blot Assay for Hsp27 Phosphorylation
This assay validates the in-cell activity of the inhibitor by measuring the phosphorylation of a direct downstream target of the p38 pathway.
Methodology:
-
Reagents and Materials:
-
Cell line (e.g., HeLa, A549).[13]
-
Cell culture medium and supplements.
-
p38 MAPK activator (e.g., Anisomycin, UV radiation, or TNF-α).
-
Test compounds (this compound and alternatives).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Hsp27 (Ser82), anti-total-Hsp27.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor (e.g., 1 µM this compound) or DMSO for 1 hour.[7][14]
-
Stimulate the cells with a p38 activator (e.g., 10 µM Anisomycin) for 30 minutes to induce Hsp27 phosphorylation.[13]
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-Hsp27 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Hsp27 to confirm equal protein loading.
-
Quantify the band intensities to determine the level of phospho-Hsp27 relative to total Hsp27.
-
Experimental Workflow for Probe Comparison
The systematic evaluation of kinase inhibitors involves a multi-step process, starting from initial screening and progressing to detailed cellular characterization.
Caption: Workflow for comparing p38 MAPK chemical probes.
References
- 1. This compound is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Comparative chemical array screening for p38γ/δ MAPK inhibitors using a single gatekeeper residue difference between p38α/β and p38γ/δ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors | MDPI [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Skepinone-L Effects with Genetic Knockdown of p38 MAPK
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the pharmacological inhibition of p38 mitogen-activated protein kinase (MAPK) using Skepinone-L and the genetic knockdown of p38 MAPK. It is intended for researchers, scientists, and drug development professionals to objectively evaluate the concordance of these two methodologies in studying the p38 MAPK signaling pathway. This guide synthesizes experimental data on their respective impacts on downstream signaling and cellular responses, offering a framework for cross-validating findings.
Introduction to this compound and p38 MAPK
The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of external stimuli, including stress and inflammatory cytokines.[1] This pathway plays a pivotal role in inflammation, cell differentiation, apoptosis, and cell cycle regulation.[2][3] this compound is a potent and highly selective ATP-competitive inhibitor of the p38α and p38β isoforms of MAPK.[4][5] Its specificity makes it a valuable tool for dissecting the physiological and pathological roles of the p38 MAPK pathway.[4][5] Genetic knockdown, typically using small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a complementary approach to validate the on-target effects of pharmacological inhibitors by reducing the expression of the target protein.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for cross-validation, the following diagrams are provided.
Caption: The p38 MAPK signaling cascade and points of intervention.
Caption: Workflow for cross-validation of this compound and p38 MAPK knockdown.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and p38 MAPK genetic knockdown on key downstream targets. It is important to note that the data presented are compiled from different studies and experimental systems; therefore, direct comparison should be made with caution.
Table 1: Inhibition of p38 MAPK Activity and Downstream Signaling
| Parameter | Method | System | Concentration/ Efficiency | Result | Reference |
| p38α MAPK Inhibition | Biochemical Assay | Recombinant Human p38α | IC50: 5 nM | Potent inhibition of kinase activity. | [6] |
| HSP27 Phosphorylation (Ser82) | Western Blot | Human Platelets | 1 µM this compound | Virtual abrogation of agonist-induced phosphorylation. | [7] |
| HSP27 Phosphorylation (Ser82) | Cellular Assay (HeLa cells) | HeLa Cells | IC50: 25 nM | Concentration-dependent inhibition. | [8] |
| p38 MAPK Expression | Western Blot | Human Breast Cancer Cells (MCF-7) | 30 nM p38 siRNA | ~96% reduction in p38 mRNA and significant protein reduction. | [9] |
| p38 MAPK Phosphorylation | Western Blot | Human Renal Tubular Epithelial Cells | p38 siRNA | Significant inhibition of p38 phosphorylation. | [10] |
Table 2: Effects on Inflammatory Cytokine Production
| Parameter | Method | System | Concentration/ Efficiency | Result | Reference |
| TNF-α Production | ELISA | Human Whole Blood | IC50: 40 nM | Significant reduction in LPS-induced TNF-α. | [6] |
| TNF-α, IL-1β, IL-10 Production | Cellular Assay | Not specified | IC50: 30-50 nM | Significant reduction in cytokine production. | [6] |
| TNF-α Expression | Not specified | Macrophages from p38α-deficient mice | Genetic Knockout | Reduced recruitment of RNA Pol II to the Tnfα promoter. | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
Protocol 1: this compound Treatment and Western Blot for Phospho-HSP27
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or THP-1) at a suitable density and allow them to adhere overnight. The following day, pre-treat the cells with desired concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Induce p38 MAPK activation by treating the cells with a suitable stimulus (e.g., 10 µg/mL LPS or 20 ng/mL TNF-α) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-HSP27 (e.g., Ser82) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against total HSP27 or a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
Protocol 2: p38 MAPK Knockdown using siRNA and Western Blot
-
siRNA Transfection: Plate cells to be 50-60% confluent on the day of transfection. Transfect the cells with p38 MAPK-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions. A typical final siRNA concentration is 50-100 nM.[2]
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for sufficient knockdown of the target protein.
-
Stimulation (Optional): If investigating downstream signaling, stimulate the cells as described in Protocol 1, step 2.
-
Cell Lysis and Protein Quantification: Follow steps 3 and 4 from Protocol 1.
-
Western Blotting for p38 MAPK: Perform SDS-PAGE and Western blotting as described in Protocol 1, steps 5-7, using a primary antibody against total p38 MAPK.
-
Normalization: Use a loading control antibody (e.g., β-actin or GAPDH) for normalization to confirm equal protein loading and assess the efficiency of the knockdown.
Protocol 3: TNF-α ELISA
-
Cell Culture and Treatment/Transfection: Prepare cell cultures and treat with this compound or transfect with p38 MAPK siRNA as described in the protocols above.
-
Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., LPS) for a suitable duration (e.g., 4-24 hours) to induce TNF-α production.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of p38 MAPK are powerful techniques for investigating the p38 signaling pathway. This compound offers a rapid and reversible means of inhibiting p38 MAPK activity, making it suitable for studying acute signaling events. Genetic knockdown provides a more sustained and specific reduction in p38 MAPK protein levels, which is valuable for validating the on-target effects of inhibitors and for studying the long-term consequences of pathway inhibition.
References
- 1. Evaluation of the therapeutic potential of the selective p38 MAPK inhibitor this compound and the dual p38/JNK 3 inhibitor LN 950 in experimental K/BxN serum transfer arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.cellsignal.cn [media.cellsignal.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-HSP27 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Chemical Knockdown of Phosphorylated p38 Mitogen-Activated Protein Kinase (MAPK) as a Novel Approach for the Treatment of Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Skepinone-L
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Skepinone-L, a selective p38 mitogen-activated protein kinase inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
This compound: Chemical and Safety Data
While one Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to handle it with care due to its potent biological activity.[1] Another SDS highlights that this compound may be harmful if swallowed or inhaled, and exposure can cause irritation to the respiratory tract, eyes, and skin.[2] Therefore, it is recommended to handle this compound in a laboratory fume hood and use appropriate personal protective equipment (PPE).[2]
| Property | Data |
| Chemical Name | (R)-2-((2,4-difluorophenyl)amino)-7-(2,3-dihydroxypropoxy)-10,11-dihydro-5H-dibenzo[a,d][3]annulen-5-one |
| Synonyms | CBS3830 |
| Molecular Formula | C₂₄H₂₁F₂NO₄ |
| Molecular Weight | 425.42 g/mol |
| CAS Number | 1221485-83-1 |
| Appearance | Powder |
| Solubility | Soluble in DMSO (≥ 21.25 mg/mL), and EtOH (≥ 46.5 mg/mL with ultrasonic)[4] |
| Storage | Store solid and solutions at 4°C or -20°C for longer-term storage.[2] Can be stored at -80°C for up to 2 years.[5] |
| Hazard Classification | Not classified as hazardous according to one GHS assessment, but may be harmful if swallowed or inhaled.[1][2] |
Experimental Workflow for Disposal
The following workflow outlines the decision-making process and procedural steps for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
In the absence of explicit disposal instructions from the manufacturer, and to ensure the highest safety standards, this compound waste should be treated as hazardous chemical waste.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
NIOSH/MSHA-approved respirator[2]
-
Chemical-resistant rubber gloves[2]
-
Chemical safety goggles[2]
-
Laboratory coat
2. Waste Segregation:
-
Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
3. Container Management:
-
Use containers that are in good condition and compatible with the chemical waste.[6][7]
-
Ensure containers are securely capped at all times, except when adding waste.[6]
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the mixture.
-
Store waste containers in a designated satellite accumulation area.[6][8]
4. Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[3]
-
Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.[8]
-
Follow all institutional, local, and federal regulations for hazardous waste disposal.[7][8]
5. Accidental Spills:
-
In case of a spill, cordon off the area.[2]
-
Wear a self-contained breathing apparatus, protective clothing, and heavy rubber gloves.[2]
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cellagentech.com [cellagentech.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
